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  • Product: 5-ethyl-2-methylpyridin-3-amine
  • CAS: 2384551-35-1

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: The Mechanism of Action of 5-ethyl-2-methylpyridin-3-amine Remains Undefined in Current Scientific Literature

A comprehensive review of existing scientific and technical literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 5-ethyl-2-methylpyridin-3-amine. While the broade...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of existing scientific and technical literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 5-ethyl-2-methylpyridin-3-amine. While the broader class of aminopyridine derivatives has been the subject of considerable research, demonstrating a wide range of biological activities, data detailing the molecular targets and signaling pathways of this particular substituted pyridine is not publicly available.

Researchers and drug development professionals should be aware that while the aminopyridine scaffold is a well-established pharmacophore, the specific biological activity of its derivatives is highly dependent on the nature and position of its substituents. Extrapolation from the activities of other aminopyridines should be approached with caution.

The Aminopyridine Family: A Landscape of Diverse Biological Activity

Aminopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Depending on their substitution patterns, these molecules have been shown to interact with a variety of biological targets, leading to a range of physiological effects.

Known Mechanisms of Action for Aminopyridine Derivatives:
  • Voltage-Gated Potassium Channel Blockade: A primary and well-documented mechanism for some aminopyridines is the blockade of voltage-gated potassium channels.[3] By inhibiting these channels, aminopyridines can enhance neurotransmitter release at the neuromuscular junction and within the central nervous system. This mechanism is the basis for the clinical use of certain aminopyridine drugs.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Certain 3-aminopyridine derivatives have been shown to exhibit affinity for nicotinic acetylcholine receptors, acting as ligands in the nanomolar range.[4] This suggests a potential role for these compounds in modulating cholinergic neurotransmission.

  • Protein Kinase Inhibition: More complex substituted pyridin-3-amine derivatives have been designed and synthesized as multi-targeted protein kinase inhibitors.[5] These compounds have shown efficacy in preclinical cancer models by inhibiting the phosphorylation and downstream signaling of various oncogenic kinases.[5]

The Case of 5-ethyl-2-methylpyridin-3-amine: An Uncharted Territory

Despite the rich pharmacology of the aminopyridine class, the specific biological targets of 5-ethyl-2-methylpyridin-3-amine have not been elucidated in the reviewed literature. It is crucial to distinguish this compound from the structurally different and commercially significant 5-ethyl-2-methylpyridine .

5-ethyl-2-methylpyridine is a key industrial intermediate, primarily utilized as a precursor in the synthesis of several pharmaceutical agents, including the anti-inflammatory drug Etoricoxib, the anti-diabetic medication Pioglitazone, and the atypical antipsychotic Asenapine.[6][7] It is also a precursor for the production of nicotinic acid (Vitamin B3).[8][9][10] Importantly, there is limited evidence to suggest that 5-ethyl-2-methylpyridine itself possesses direct biological signaling activities.[6] Its value lies in its utility as a synthetic building block.

Future Directions and a Call for Investigation

The absence of data on the mechanism of action of 5-ethyl-2-methylpyridin-3-amine presents an open area for scientific inquiry. To elucidate its potential pharmacological profile, a systematic investigation would be required. The following experimental workflow outlines a potential approach for researchers interested in characterizing this compound.

Proposed Experimental Workflow for Characterizing the Mechanism of Action of 5-ethyl-2-methylpyridin-3-amine

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_validation Target Validation & Mechanistic Studies cluster_invivo In Vivo & Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding assays) phenotypic_screening->target_based_screening Identifies potential biological effects binding_assays Binding Assays (e.g., SPR, ITC) target_based_screening->binding_assays Confirms direct interaction enzymatic_assays Enzymatic Assays (e.g., IC50 determination) binding_assays->enzymatic_assays Quantifies inhibitory activity cellular_assays Cellular Assays (e.g., Western blot, reporter assays) enzymatic_assays->cellular_assays Validates target engagement in cells electrophysiology Electrophysiology (for ion channel targets) cellular_assays->electrophysiology Characterizes functional effect pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies electrophysiology->pk_pd_studies Informs dose selection efficacy_models Disease-Relevant Animal Models pk_pd_studies->efficacy_models Establishes in vivo relevance toxicology_studies Toxicology & Safety Assessment efficacy_models->toxicology_studies Evaluates therapeutic window

Figure 1. A proposed experimental workflow for the systematic investigation of the mechanism of action of a novel compound like 5-ethyl-2-methylpyridin-3-amine.

References

[1] Orie, K. J., & Ihekwoaba, S. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link]

[2] Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

[4] Gnerre, C., et al. (2000). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1263-1266. [Link]

[5] Zhang, L., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6646-6663. [Link]

[3] Al-Saffar, Y., & Ghaffoori, H. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-22. [Link]

[8] Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. In Wikipedia. Retrieved March 25, 2026, from [Link]

[11] MDPI. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 423. [Link]

[9] ResearchGate. (2022). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

[12] National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. In PubChem. Retrieved March 25, 2026, from [Link]

[13] Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]

[14] Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(10), 1493-1503. [Link]

[15] The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. The Good Scents Company. [Link]

[10] OECD-HPV. (1994). 5-Ethyl-2-picoline CAS N°: 104-90-5. OECD SIDS. [Link]

[16] MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 213. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Investigation of 5-ethyl-2-methylpyridin-3-amine in Drug Discovery

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide outlines a comprehensive, technically-grounded framework for the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide outlines a comprehensive, technically-grounded framework for the preliminary investigation of a novel aminopyridine derivative, 5-ethyl-2-methylpyridin-3-amine, as a potential drug candidate. While its parent compound, 5-ethyl-2-methylpyridine, is a known intermediate in the synthesis of established drugs such as Etoricoxib and Pioglitazone[4][5], the therapeutic potential of this aminated derivative remains largely unexplored. This document provides a logical, field-proven workflow for its initial characterization, from in silico profiling and synthesis to a suite of foundational in vitro assays. The methodologies detailed herein are designed to rigorously assess the compound's drug-like properties, including potential biological activity, cytotoxicity, metabolic stability, and drug-drug interaction liabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities.

Introduction: The Rationale for Investigating 5-ethyl-2-methylpyridin-3-amine

The pyridine ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and its ionizable nature at physiological pH, which can enhance aqueous solubility and bioavailability.[2][3] The introduction of an amine group to the 5-ethyl-2-methylpyridine backbone is a strategic modification. Aminopyridines are known to possess a wide range of biological activities and serve as crucial pharmacophores in many approved drugs.[6] Furthermore, the imidazopyridine scaffold, a related structure, has shown significant promise in the development of treatments for a variety of diseases, including cancer and inflammatory conditions.[7]

This preliminary investigation is predicated on the hypothesis that the unique substitution pattern of 5-ethyl-2-methylpyridin-3-amine provides a novel chemical scaffold with the potential for selective interaction with one or more biological targets. This guide will delineate the critical first steps in evaluating this hypothesis.

Phase 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive and costly in vitro screening, a foundational understanding of the molecule's properties is essential. This initial phase combines synthesis and purification with computational modeling to predict its drug-likeness.

Synthesis of 5-ethyl-2-methylpyridin-3-amine

Hypothetical Synthesis Workflow:

A 5-ethyl-2-methylpyridine B Nitration (e.g., HNO3/H2SO4) A->B C 5-ethyl-2-methyl-3-nitropyridine B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 5-ethyl-2-methylpyridin-3-amine D->E

Caption: A potential synthetic pathway for 5-ethyl-2-methylpyridin-3-amine.

In Silico ADMET Profiling

Computational tools are invaluable for the early identification of potential liabilities in a drug candidate.[8] An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides a preliminary assessment of the compound's pharmacokinetic and toxicological properties.[8][9]

Table 1: Predicted ADMET Properties of 5-ethyl-2-methylpyridin-3-amine

PropertyPredicted ValueImplication for Drug Discovery
Molecular Weight ~150.2 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP ~1.5 - 2.5Indicates good membrane permeability and solubility
Hydrogen Bond Donors 1 (amine group)Compliant with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors 2 (pyridine N, amine N)Compliant with Lipinski's Rule of Five (<10)
Aqueous Solubility Moderate to HighFavorable for oral bioavailability
Blood-Brain Barrier Permeability PossibleMay be suitable for CNS targets
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP2D6)Requires experimental validation
hERG Inhibition Low to Moderate RiskRequires experimental validation to assess cardiotoxicity risk
Ames Mutagenicity UnlikelyFavorable initial toxicity prediction

Note: The values in this table are hypothetical and would be generated using predictive software such as ADMET Predictor® or similar platforms.[8][10]

Phase 2: Initial Biological Screening

With a foundational understanding of the compound's properties, the next phase focuses on identifying potential biological activity through a series of targeted in vitro assays.

High-Throughput Screening (HTS) for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[11][12] The aminopyridine scaffold is a known feature in some kinase inhibitors. A universal kinase assay, such as the Kinase-Glo® assay, can be employed for broad screening against a panel of kinases.[13] This assay measures the amount of ATP remaining after a kinase reaction, with a decrease in luminescence indicating kinase activity.[13]

cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubation with 5-ethyl-2-methylpyridin-3-amine C Add Kinase-Glo® Reagent B->C D Luciferase-catalyzed reaction: ADP -> ATP -> Light C->D E Measure Luminescence D->E

Caption: Workflow for a luminescent-based kinase inhibition assay.

General Cytotoxicity Assessment

It is crucial to determine if the compound exhibits general cytotoxicity at concentrations where biological activity is observed. Tetrazolium-based assays like the MTT and XTT assays are widely used for this purpose.[14][15][16] These assays measure the metabolic activity of cells, which correlates with cell viability.[14][15] The XTT assay is often preferred for its simpler workflow as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[14][15]

Table 2: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[14]Reduction of XTT to a water-soluble orange formazan product.[14][17]
Workflow Requires a solubilization step (e.g., with DMSO) to dissolve the formazan crystals before reading absorbance.[14]No solubilization step is needed; the colored product is released into the medium.[15]
Advantages Well-established and widely used.Faster, more convenient, and less prone to errors associated with the solubilization step.[15]
Disadvantages Longer protocol, potential for incomplete formazan dissolution.[15]Can be susceptible to interference from compounds affecting cellular redox potential.[14]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Add serial dilutions of 5-ethyl-2-methylpyridin-3-amine to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[14]

Phase 3: Preliminary Pharmacokinetic Profiling

Early assessment of a compound's metabolic fate is critical to avoid late-stage failures in drug development.[18] This phase focuses on in vitro assays to predict how 5-ethyl-2-methylpyridin-3-amine might be metabolized in the body.

Metabolic Stability

Metabolic stability assays determine how quickly a compound is metabolized by liver enzymes.[19][20] This is often expressed as the compound's half-life (t½) and intrinsic clearance (CLint).[18] Human liver microsomes or hepatocytes are common in vitro models for these studies.[18][19]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a solution of 5-ethyl-2-methylpyridin-3-amine in a suitable solvent.

  • Incubation: Incubate the compound with human liver microsomes at 37°C in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.[18]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the metabolic reactions at each time point by adding a cold organic solvent like acetonitrile.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[18][19]

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP450 enzymes is crucial for predicting drug-drug interactions.[21][22] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[22][23] A high-throughput screening format can be used for an initial assessment of inhibition against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][23]

A Human Liver Microsomes E Incubation at 37°C A->E B CYP-specific Probe Substrate B->E C 5-ethyl-2-methylpyridin-3-amine (Test Inhibitor) C->E D NADPH D->E F Metabolite Formation E->F G Reaction Quenching F->G H LC-MS/MS Analysis G->H I Determine IC50 Value H->I

Caption: General workflow for an in vitro CYP450 inhibition assay.

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and varying concentrations of 5-ethyl-2-methylpyridin-3-amine.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of 5-ethyl-2-methylpyridin-3-amine that causes 50% inhibition (IC50) of metabolite formation.

Conclusion and Future Directions

This guide has outlined a systematic and technically robust approach for the preliminary investigation of 5-ethyl-2-methylpyridin-3-amine as a potential drug discovery starting point. The successful execution of these phases will provide a solid foundation of data regarding the compound's synthesis, drug-like properties, potential biological activity, and preliminary safety profile.

Positive outcomes from this initial investigation—such as the identification of a specific kinase target, low cytotoxicity, and a favorable metabolic profile—would warrant progression to more advanced studies. These would include lead optimization to improve potency and selectivity, further characterization of the mechanism of action, and, ultimately, in vivo efficacy and safety studies in relevant animal models. The aminopyridine scaffold holds significant promise, and a methodical investigation is the key to unlocking its therapeutic potential.

References

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Published May 29, 2025. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Published March 15, 2019. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Published September 8, 2016. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Published March 15, 2005. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Published May 12, 2008. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Published January 10, 2025. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • ADMET profiling results of the top five small molecules. ResearchGate. Available at: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Published November 19, 2025. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. PubMed. Available at: [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Available at: [Link]

  • Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. ResearchGate. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Available at: [Link]

  • Pharmacokinetics of 4-aminopyridine in cattle. PubMed. Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry - ACS Publications. Published October 10, 2023. Available at: [Link]

  • Single-Dose Pharmacokinetics of Sustained-Release... The Journal of Clinical Pharmacology - Ovid. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Published November 14, 2021. Available at: [Link]

  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Published July 6, 2023. Available at: [Link]

  • Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Published July 6, 2023. Available at: [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. Published November 15, 2021. Available at: [Link]

  • 5-Ethyl-2-methylpyridine. PubChem. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Published December 19, 2024. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Published May 7, 2025. Available at: [Link]

Sources

Foundational

toxicity screening and bioactivity of 5-ethyl-2-methylpyridin-3-amine

Toxicity Screening and Bioactivity Profiling of 5-Ethyl-2-methylpyridin-3-amine: A Strategic Guide for Drug Development The Dual-Edged Sword of Aminopyridine Scaffolds In modern drug discovery, the aminopyridine motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Screening and Bioactivity Profiling of 5-Ethyl-2-methylpyridin-3-amine: A Strategic Guide for Drug Development

The Dual-Edged Sword of Aminopyridine Scaffolds

In modern drug discovery, the aminopyridine motif is a highly prized pharmacophore, frequently deployed as a hinge-binding scaffold in the design of potent kinase inhibitors[1]. However, the incorporation of primary aromatic amines (PAAs) introduces a complex web of toxicological liabilities, most notably genotoxicity, hepatotoxicity, and cardiotoxicity.

As a Senior Application Scientist, I approach 5-ethyl-2-methylpyridin-3-amine not just as a chemical building block, but as a dynamic system of electronic and steric variables. The primary amine at the 3-position, paired with the electron-donating methyl (C2) and ethyl (C5) groups, creates a molecule with exceptional bioactivity potential but significant metabolic risks. This whitepaper outlines the mechanistic rationale and self-validating experimental workflows required to successfully profile this compound.

Mechanistic Bioactivity: The Hinge-Binding Paradigm

Aminopyridines are privileged structures in oncology and immunology due to their ability to competitively bind the ATP pocket of kinases (e.g., Nek2, ALK2, CAMKK2)[2][3]. The bioactivity of 5-ethyl-2-methylpyridin-3-amine is driven by a bidentate hydrogen-bonding interaction:

  • Hydrogen Bond Acceptor: The pyridine nitrogen interacts with the backbone amide NH of the kinase hinge region.

  • Hydrogen Bond Donor: The primary amine (at C3) donates a hydrogen bond to the backbone carbonyl of the hinge[3].

  • Hydrophobic Vector: The C5-ethyl group projects into the hydrophobic pocket or solvent channel, providing an anchor for selectivity, while the C2-methyl group restricts rotation, locking the molecule into a favorable bioactive conformation.

KinaseBinding Compound 5-Ethyl-2-methylpyridin-3-amine PyridineN Pyridine Nitrogen (H-Bond Acceptor) Compound->PyridineN Amine C3-Primary Amine (H-Bond Donor) Compound->Amine Alkyl C5-Ethyl / C2-Methyl (Hydrophobic Anchors) Compound->Alkyl HingeAmide Kinase Hinge Backbone Amide PyridineN->HingeAmide H-Bond HingeCarbonyl Kinase Hinge Backbone Carbonyl Amine->HingeCarbonyl H-Bond HydrophobicPocket ATP Hydrophobic Pocket Alkyl->HydrophobicPocket Steric Fit

Bidentate hydrogen-bonding and steric anchoring of the aminopyridine scaffold in kinase ATP pockets.

Toxicological Liabilities & Predictive Parameters

Before initiating in vitro assays, we must establish a predictive baseline. The structural features that make 5-ethyl-2-methylpyridin-3-amine a good drug candidate also amplify its toxicity risks.

Table 1: Predictive Physicochemical and Toxicological Parameters

ParameterEstimated Value / LiabilityMechanistic Implication in Drug Design
pKa (Basic Amine) ~6.0 - 7.0Partial protonation at physiological pH enables π -cation interactions with the hERG channel pore, risking cardiotoxicity[4].
Nitrenium Ion Stability ( ΔΔE ) Highly Stabilized (Negative ΔΔE )Electron-donating alkyl groups (ethyl, methyl) inductively stabilize the reactive nitrenium ion, significantly increasing Ames mutagenicity risk[5].
Metabolic Hotspots C3-Amine, C5-EthylSusceptible to CYP-mediated N-hydroxylation (genotox) and aliphatic oxidation (clearance)[6].
Reactive Metabolites Imine-methide / Quinone-imineTwo-electron oxidation can yield electrophiles that deplete hepatic glutathione (GSH), causing idiosyncratic hepatotoxicity[6][7].

Genotoxicity: The Nitrenium Ion Hypothesis

Primary aromatic amines (PAAs) are notorious for yielding positive results in the Ames test. The causality lies in the "nitrenium ion hypothesis"[8]. The compound undergoes CYP450-mediated N-hydroxylation, followed by Phase II conjugation (e.g., sulfation). The spontaneous cleavage of the sulfate group generates a highly electrophilic nitrenium ion that covalently binds to guanine residues in DNA, causing mutations[9]. Because the ethyl and methyl groups on 5-ethyl-2-methylpyridin-3-amine are electron-donating, they stabilize the positive charge of the nitrenium ion, prolonging its half-life and increasing the likelihood of DNA adduction[5].

Bioactivation Parent 5-Ethyl-2-methylpyridin-3-amine CYP CYP1A2 / CYP3A4 (N-Hydroxylation) Parent->CYP NHydroxy N-Hydroxy Metabolite CYP->NHydroxy PhaseII SULT / NAT (Phase II Conjugation) NHydroxy->PhaseII Nitrenium Nitrenium Ion (Stabilized by Alkyls) PhaseII->Nitrenium Sulfate Elimination Toxicity DNA Adduction (Ames Positive) Nitrenium->Toxicity Covalent Binding to Guanine

CYP450-mediated bioactivation of primary aromatic amines to DNA-reactive nitrenium ions.

Protocol 1: High-Throughput Ames Fluctuation Assay

To empirically validate the in silico nitrenium liability, a microplate-based Ames test is required.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation System: Prepare a 10% rat liver S9 fraction supplemented with an NADP/glucose-6-phosphate generating system to simulate hepatic CYP450 metabolism.

  • Exposure: In a 384-well plate, expose the bacterial strains to 5-ethyl-2-methylpyridin-3-amine in a concentration gradient (0.1 µM to 1000 µM). Run parallel plates with and without the S9 fraction.

  • Validation Controls: Use 2-aminoanthracene as a positive control (requires S9 activation) and DMSO as the vehicle negative control.

  • Incubation & Scoring: Incubate at 37°C for 48 hours in a medium containing a pH indicator (bromocresol purple). Score wells that transition from purple to yellow (indicating prototrophic reversion and active metabolism) as mutagenic hits.

Hepatotoxicity: Reactive Metabolite Trapping

Beyond genotoxicity, aminopyridines can undergo two-electron oxidation to form reactive imine-methide or quinone-imine species[6]. These electrophiles deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity (IDT)[7].

Protocol 2: GSH-Trapping Assay via LC-HRMS

This protocol is a self-validating system designed to intercept reactive metabolites before they cause cellular damage, using GSH as a surrogate nucleophile.

  • Incubation Matrix: Combine 10 µM of 5-ethyl-2-methylpyridin-3-amine with 1 mg/mL human liver microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM reduced glutathione (GSH) to the matrix. GSH acts as a "soft" nucleophile to trap electrophilic quinone-imines.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding ice-cold acetonitrile (1:3 v/v ratio). Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-HRMS Analysis: Inject the supernatant into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Data Processing: Utilize neutral loss scanning for 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH adducts. The presence of [M + O + GSH]+ peaks confirms the formation of reactive quinone-imine intermediates.

Cardiotoxicity: hERG Channel Inhibition

The hERG (human Ether-à-go-go-Related Gene) potassium channel is highly susceptible to blockade by basic amines[4]. The Pearlstein pharmacophore model dictates that compounds with a centrally located basic amine connected to lipophilic groups will block the hERG pore via π -cation interactions with the Y652 and F656 residues[4][10]. The basicity of the aminopyridine ring, combined with the lipophilic C5-ethyl group, flags this compound for QT prolongation risk.

Protocol 3: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 G Ω .

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 5-ethyl-2-methylpyridin-3-amine at increasing concentrations (0.1 µM to 30 µM) into the extracellular space.

  • Quantification: Measure the reduction in the peak tail current amplitude relative to the baseline. Calculate the IC50. An IC50 < 10 µM necessitates structural optimization (e.g., reducing basicity via fluorination or converting the primary amine to a less basic isostere)[4].

References

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. NIH. URL:[Link]

  • Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines. ACS Publications. URL:[Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. NIH. URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. URL:[Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ACS Publications. URL:[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Reviews. URL:[Link]

  • Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. RSC Books. URL:[Link]

  • P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors. Oxford Academic. URL:[Link]

  • IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. NIH. URL:[Link]

  • An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Formulation of 5-Ethyl-2-methylpyridin-3-amine for In Vitro Cell Culture

Introduction & Chemical Profiling 5-ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a highly substituted pyridine derivative utilized as a critical intermediate and fragment in small-molecule drug discovery. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

5-ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) is a highly substituted pyridine derivative utilized as a critical intermediate and fragment in small-molecule drug discovery. Characterized by a pyridine core, an ethyl group at position 5, a methyl group at position 2, and a primary amine at position 3, the molecule (Molecular Weight: 136.19 g/mol ) exhibits a dual physicochemical nature. The lipophilic alkyl groups and aromatic ring drive its hydrophobicity, while the primary amine provides a site for hydrogen bonding.

Because of this structural profile, preparing an accurate and stable stock solution is critical. Aqueous buffers (like PBS) are insufficient for initial dissolution due to the compound's hydrophobic core. Instead, anhydrous Dimethyl Sulfoxide (DMSO) is the universally preferred vehicle [1]. DMSO effectively solvates the compound while maintaining compatibility with downstream in vitro assays, provided the final solvent concentration is strictly controlled to avoid cytotoxicity [2].

Causality in Experimental Design

To guarantee a self-validating and reproducible experimental system, researchers must understand the "why" behind each handling step:

  • Anhydrous Solvent: Moisture introduced into DMSO can lead to the hydrolysis or oxidation of the primary amine group over time. Using anhydrous DMSO prevents degradation and ensures the molarity remains accurate.

  • PTFE Filtration: If sterilization is required, Polytetrafluoroethylene (PTFE) filters must be used. Standard Polyethersulfone (PES) or cellulose acetate filters will dissolve in pure DMSO, contaminating the stock with polymers and ruining the assay.

  • Vehicle Controls: Every cell culture assay utilizing this stock must include a parallel "Vehicle Control" well. This self-validating step ensures that any observed phenotypic changes are caused by 5-ethyl-2-methylpyridin-3-amine, rather than the DMSO vehicle.

Quantitative Preparation Parameters

Accurate mass-to-volume conversion is the foundation of reliable pharmacology. The following tables summarize the exact parameters required to formulate standard stock solutions and their subsequent dilution matrices.

Table 1: Mass-to-Volume Conversion for Stock Solutions

Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight (136.19 g/mol ) / 1000

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSORecommended Use Case
10 mM 1.36 mg1.0 mLStandard cell viability / proliferation assays
50 mM 6.81 mg1.0 mLHigh-throughput screening (HTS) libraries
100 mM 13.62 mg1.0 mLAssays requiring ultra-low final DMSO volumes
Table 2: Serial Dilution Matrix for Cell Culture

Critical Rule: Final DMSO concentration must remain ≤0.1% (v/v) to prevent solvent-induced transcriptomic alterations and cell death [2].

Stock ConcentrationDesired Final ConcentrationDilution FactorVolume of Stock per 10 mL MediaFinal DMSO % (v/v)
10 mM10 µM1:100010.0 µL0.10% (Safe)
50 mM10 µM1:50002.0 µL0.02% (Optimal)
100 mM10 µM1:100001.0 µL0.01% (Optimal)

Standard Operating Procedure (SOP)

Phase 1: Reconstitution
  • Equilibration: Allow the sealed vial of 5-ethyl-2-methylpyridin-3-amine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation from introducing moisture.

  • Weighing: Using an analytical balance inside a fume hood, weigh out the desired mass (e.g., 13.62 mg for a 100 mM stock) into a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL).

  • Homogenization: Cap the tube tightly and vortex at medium speed for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 2–5 minutes until no particulates remain.

Phase 2: Sterilization & Storage
  • Filtration (Optional but Recommended): Draw the solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and gently expel the solution into a new sterile tube. Note: DMSO is inherently bactericidal, so filtration is only strictly necessary for highly sensitive primary cell cultures [3].

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots in amber microcentrifuge tubes. The amber coloring protects the amine from photo-oxidation.

  • Cryopreservation: Store aliquots immediately at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months) [4].

Phase 3: Cell Culture Application (Self-Validating Workflow)
  • Thawing: Thaw a single aliquot at room temperature immediately before the experiment. Never re-freeze an aliquot once thawed.

  • Media Dilution: Dilute the stock directly into pre-warmed complete cell culture medium to reach the target concentration (refer to Table 2). Vortex the media gently to ensure homogenous distribution.

  • Vehicle Control Generation: In a separate tube of media, add an identical volume of pure DMSO to serve as the negative baseline control.

Experimental Workflow Visualization

G N1 5-ethyl-2-methylpyridin-3-amine (MW: 136.19 g/mol) N2 Reconstitution Add Anhydrous DMSO N1->N2 Calculate mass for 10-100 mM N3 Sterilization 0.22 µm PTFE Filtration N2->N3 Vortex until clear N4 Aliquot & Storage Seal in Amber Vials at -20°C N3->N4 Prevent contamination N5 Experimental Dilution Dilute in Culture Media N4->N5 Thaw immediately before use N6 Vehicle Control Media + Equivalent DMSO N4->N6 Parallel preparation

Workflow for 5-ethyl-2-methylpyridin-3-amine stock preparation and vehicle control generation.

References

  • Captivate Bio. Small Molecules: Frequently Asked Questions & Handling Guidelines. Captivate Bio. Available at:[Link]

Application

using 5-ethyl-2-methylpyridin-3-amine as a precursor for agrochemical synthesis

An In-depth Technical Guide to the Application of 5-Ethyl-2-Methylpyridine Derivatives in Agrochemical Synthesis Foreword: The Central Role of Pyridine Scaffolds in Modern Agrochemicals The pyridine ring is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of 5-Ethyl-2-Methylpyridine Derivatives in Agrochemical Synthesis

Foreword: The Central Role of Pyridine Scaffolds in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design and synthesis of modern agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have led to its incorporation into a wide array of herbicides, fungicides, and insecticides. Among the vast family of pyridine-based building blocks, 5-ethyl-2-methylpyridine and its derivatives stand out as critical precursors for several commercially significant products. This guide provides a detailed exploration of the synthesis and application of these versatile intermediates, with a focus on field-proven insights and robust protocols for researchers and development professionals.

While this guide will center on the well-documented precursor, 5-ethyl-2-methylpyridine (CAS: 104-90-5), it is worth noting the potential of its aminated analogue, 5-ethyl-2-methylpyridin-3-amine. Although less prevalent in current literature, the introduction of an amine group at the 3-position opens up a rich chemical space for novel derivatization and the development of next-generation agrochemicals with potentially unique modes of action. The principles and protocols outlined herein for the parent compound can serve as a foundational framework for exploring such future innovations.

Part 1: Synthesis of the Core Precursor: 5-Ethyl-2-Methylpyridine

The industrial production of 5-ethyl-2-methylpyridine is a classic example of constructing a complex heterocyclic molecule from simple, readily available starting materials.[1] The most common and economically viable method is the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[2][3]

Underlying Principles of the Synthesis

This reaction, often referred to as a variation of the Chichibabin pyridine synthesis, proceeds at high temperatures and pressures. The mechanism involves a series of aldol-type condensations, imine formations, and cyclization/aromatization steps. The presence of a catalyst, typically a Lewis acid or an ammonium salt like ammonium acetate, is crucial for facilitating the key bond-forming events and improving the overall yield.[3] The reaction is highly exothermic, and careful temperature control is necessary to prevent side reactions and ensure safety, especially at an industrial scale.[3]

Protocol: Laboratory-Scale Synthesis of 5-Ethyl-2-Methylpyridine

This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[3]

Materials:

  • 28% Aqueous Ammonium Hydroxide

  • Paraldehyde

  • Ammonium Acetate

  • Chloroform

  • High-pressure steel reaction vessel (autoclave)

Procedure:

  • Charging the Reactor: In a 2-liter steel autoclave, combine 267 g (296 mL, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 mL, 1.57 moles) of paraldehyde, and 5.0 g (0.065 moles) of ammonium acetate.

  • Reaction Conditions: Seal the reactor and begin agitation. Heat the mixture to 230°C. The pressure will rise to between 800 and 3000 psi.[2] Maintain this temperature for 1 hour.[3]

  • Work-up and Extraction:

    • Allow the autoclave to cool completely to room temperature before venting and opening.

    • Separate the two layers of the reaction mixture.

    • To the non-aqueous (organic) layer, add 60 mL of chloroform. This may cause further separation of a small aqueous layer, which should be combined with the main aqueous layer.

    • Extract the main aqueous layer with three 50-mL portions of chloroform.

    • Combine all chloroform extracts with the main organic portion.

  • Purification:

    • Distill the combined organic solution at atmospheric pressure to remove the chloroform.

    • Perform fractional distillation of the residue under reduced pressure. A fore-run containing water, unreacted paraldehyde, and some α-picoline will first distill.

    • Collect the product fraction of 5-ethyl-2-methylpyridine at a boiling point of 65–66°C / 17 mm Hg.[3]

Expected Yield: 72–76 g (50–53%).[3]

ParameterValueReference
Molar Mass121.18 g/mol [4]
Boiling Point178 °C (at 760 mmHg)[1]
Density0.919 g/mL at 25 °C[2]
Flash Point66.11 °C[2]
Workflow for 5-Ethyl-2-Methylpyridine Synthesis

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Paraldehyde Paraldehyde Reactor High-Pressure Reactor (Autoclave) 230°C, 800-3000 psi Paraldehyde->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Catalyst Ammonium Acetate Catalyst->Reactor Separation Phase Separation Reactor->Separation Extraction Chloroform Extraction Separation->Extraction Distillation Fractional Distillation Extraction->Distillation Product 5-Ethyl-2-Methylpyridine Distillation->Product

Caption: Synthesis workflow for 5-ethyl-2-methylpyridine.

Part 2: Derivatization for Agrochemical Intermediates

5-Ethyl-2-methylpyridine serves as a versatile platform for constructing more complex molecules. Key transformations include oxidation of the alkyl side chains and amination of the pyridine ring, which furnish intermediates for a variety of agrochemicals, including the herbicide Toperamezone.[5]

Oxidation to Pyridine Carboxylic Acids

A critical derivatization is the oxidation of 5-ethyl-2-methylpyridine to form pyridine carboxylic acids. Oxidation with a strong oxidizing agent like nitric acid can lead to the formation of nicotinic acid (Vitamin B3), which proceeds via the intermediate 2,5-pyridinedicarboxylic acid.[1] This dicarboxylic acid is a key intermediate for certain classes of herbicides.

Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

This intermediate is crucial for the synthesis of imidazolinone herbicides.[6] A modern, high-yield synthesis avoids harsh conditions by using ammonium acetate as a nitrogen source in a cyclization reaction.[6]

Principle: The synthesis involves a cyclocondensation reaction between a 2-chloro-3-oxo-succinic acid diethyl ester (M1) and 2-ethyl acrolein in the presence of a nitrogen source. Using ammonium acetate instead of ammonium sulfamate is more environmentally friendly and cost-effective.[6]

Protocol Outline:

  • Reactant Mixing: In a suitable reactor, dissolve 2-chloro-3-oxo-succinic acid diethyl ester (M1) and ammonium acetate in ethanol.

  • Addition: Slowly add 2-ethyl acrolein to the mixture. The molar ratio of M1:2-ethyl acrolein:ammonium acetate should be optimized around 1:1.2:2.5.[6]

  • Reaction: Heat the reaction mixture to approximately 80°C and maintain for 5 hours.[6]

  • Work-up: After the reaction is complete, remove the ethanol under reduced pressure. The residue is dissolved in a suitable organic solvent like toluene and washed with water until neutral.

  • Isolation: The organic phase is dried, filtered, and concentrated to yield the target product, diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Expected Yield: Up to 96.8%.[6]

Amination of the Pyridine Ring

To arrive at precursors like the user-specified 5-ethyl-2-methylpyridin-3-amine, a nitration followed by reduction, or a direct amination protocol would be required. While specific high-yield protocols for this exact molecule are not widely published in the context of major agrochemicals, the synthesis of related aminopyridines is well-established. For instance, 2-amino-5-methyl-pyridine, an intermediate for herbicides, can be prepared from 3-methyl-pyridine 1-oxide.[7] This highlights a common strategy: activation of the pyridine ring via N-oxidation, followed by nucleophilic substitution or rearrangement to introduce the amine group.

Part 3: Application in Herbicide Synthesis

The true value of these pyridine precursors is realized in their conversion to final, active agrochemical products.

General Pathway to Imidazolinone Herbicides

The imidazolinone class of herbicides acts by inhibiting the acetolactate synthase (ALS) enzyme in plants. The synthesis of these complex molecules often relies on pyridine dicarboxylate intermediates.

Start 5-Ethyl-2-Methylpyridine Intermediate1 Diethyl 5-ethyl-2,3- pyridinedicarboxylate Start->Intermediate1 Oxidation & Esterification Intermediate2 Imidazopyridine Intermediate Intermediate1->Intermediate2 Cyclization with Aminoguanidine FinalProduct Imidazolinone Herbicide Intermediate2->FinalProduct Further Derivatization

Caption: Generalized pathway to imidazolinone herbicides.

Case Study: Toperamezone

Jubilant Ingrevia, a leading manufacturer, explicitly states that 5-ethyl-2-methylpyridine is an intermediate for the herbicide Toperamezone.[5] While the detailed, proprietary synthesis pathway is not public, a plausible retrosynthetic analysis suggests that the substituted pyridine core of Toperamezone is derived from this precursor. The synthesis would involve multiple steps to build the complex pyrazolone and sulfonyl moieties onto the pyridine scaffold.

Conclusion and Future Outlook

5-Ethyl-2-methylpyridine is a cornerstone intermediate in the agrochemical industry, providing a robust and economical entry point to a variety of high-value products. The protocols for its synthesis are well-established, and its chemical reactivity allows for diverse derivatization strategies. While the direct application of 5-ethyl-2-methylpyridin-3-amine is not yet widely documented, its structure represents a logical next step in the exploration of new chemical space for agrochemical discovery. Researchers equipped with a thorough understanding of the chemistry of the parent pyridine scaffold are well-positioned to innovate and develop the next generation of crop protection solutions.

References

  • Frank, R. L.; Pilgrim, F. J.; Riener, E. F. 5-Ethyl-2-Methylpyridine (2-Picoline, 5-ethyl-). Organic Syntheses. 1950, 30, 41. Available at: [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. Available at: [Link]

  • Cheng, C.; Ma, X.; Wei, Z. Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. 2014, 26(10), 3025-3027. Available at: [Link]

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. Available at: [Link]

  • PubChem. 5-Ethyl-2-methylpyridine. Available at: [Link]

Sources

Method

optimal catalysts for the functionalization of 5-ethyl-2-methylpyridin-3-amine

Application Note: Optimal Catalytic Systems for the N-Functionalization of 5-Ethyl-2-methylpyridin-3-amine Executive Summary & Structural Context 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1)[1] is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Catalytic Systems for the N-Functionalization of 5-Ethyl-2-methylpyridin-3-amine

Executive Summary & Structural Context

5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1)[1] is a highly valuable, yet synthetically challenging, pharmacophore building block used in modern drug development. The functionalization of its primary amine via transition-metal-catalyzed cross-coupling is complicated by its unique steric and electronic environment. The C2-methyl group creates significant ortho-steric hindrance directly adjacent to the nucleophilic C3-amine, while the C5-ethyl group mildly enriches the electron density of the pyridine ring.

Standard Buchwald-Hartwig amination conditions often fail or stall with this substrate due to catalyst poisoning, dehalogenation of the aryl halide, or the inability of the catalyst to undergo reductive elimination. This application note details the mechanistic causality behind selecting optimal Palladium (Pd) catalysts to overcome these barriers, providing self-validating protocols for high-yielding N-arylation.

Mechanistic Causality & Catalyst Selection

When functionalizing a sterically encumbered primary aminopyridine, the choice of ligand dictates the success of the catalytic cycle. The primary objective is to facilitate C-N bond formation while strictly preventing bis-arylation (over-arylation).

  • The BrettPhos vs. RuPhos Paradigm: For the coupling of primary aminopyridines, BrettPhos-based precatalysts significantly outperform RuPhos[2]. The causality lies in the rate-limiting steps of their respective catalytic cycles. Density functional theory (DFT) calculations reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[3]. Because 5-ethyl-2-methylpyridin-3-amine is highly sterically hindered by its C2-methyl group, a catalyst system where reductive elimination is the bottleneck (e.g., RuPhos) will stall, leading to catalyst decay. BrettPhos, with its bulky biaryl structure, forces the sterically congested intermediate to rapidly undergo reductive elimination, thereby ejecting the mono-arylated product and preventing bis-arylation[3].

  • NHC Ligands for Aryl Chlorides: When coupling 3-aminopyridines with unactivated or electron-rich heteroaryl chlorides, the activation barrier for oxidative addition is exceptionally high. In these cases, highly electron-donating N-heterocyclic carbene (NHC) complexes, such as the bulky (SIPr)Ph2Pd(cin)Cl, are optimal. This specific NHC-Pd complex enables highly efficient, room-temperature amination by utilizing steric-induced electronic interactions to push the oxidative addition forward[4].

Quantitative Catalyst Selection Matrix

The following table summarizes the optimal catalytic systems based on the electrophilic coupling partner.

Coupling PartnerOptimal Catalyst SystemBase / SolventTempExpected YieldCausality / Mechanistic Rationale
Aryl Bromides BrettPhos Pd G3 (2-4 mol%)LiHMDS / THF65 °C>85%Bulky ligand accelerates reductive elimination; strict mono-arylation[3].
Aryl Chlorides (SIPr)Ph2Pd(cin)Cl (1-2 mol%)NaOtBu / Dioxane25 °C>80%Enhanced electron donation from NHC facilitates difficult C-Cl oxidative addition[4].
Heteroaryl Halides tBuBrettPhos Pd G3 (5 mol%)K2CO3 / tBuOH80 °C>75%Increased steric bulk prevents catalyst poisoning by heteroatom coordination.

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination (5-Ethyl-2-methylpyridin-3-amine) OxAdd->AmineCoord Substrate Deprot Deprotonation (LiHMDS Base) AmineCoord->Deprot Base RedElim Reductive Elimination (Sterically Accelerated) Deprot->RedElim HX RedElim->Pd0 Catalyst Release Product Mono-N-Arylated Product RedElim->Product

Fig 1. Pd-BrettPhos catalytic cycle for 5-ethyl-2-methylpyridin-3-amine N-arylation.

ValidationWorkflow Step1 Reaction Setup (Inert Atmosphere) IPC1 IPC 1: Visual (Active Pd Complex) Step1->IPC1 Step2 Thermal Reaction (65°C, 2-12h) IPC1->Step2 IPC2 IPC 2: LC-MS (Conversion >95%) Step2->IPC2 Step3 Quench & Purify (Chromatography) IPC2->Step3

Fig 2. Self-validating operational workflow with integrated in-process controls (IPCs).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) are met.

Protocol A: Buchwald-Hartwig N-Arylation (Aryl Bromides)

Reagents: 5-Ethyl-2-methylpyridin-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), BrettPhos Pd G3 (0.04 equiv), LiHMDS (1.0 M in THF, 2.5 equiv), Anhydrous THF (0.2 M).

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 5-ethyl-2-methylpyridin-3-amine, the aryl bromide, and BrettPhos Pd G3.

    • Causality: The G3 precatalyst is utilized because it rapidly generates the active monoligated Pd(0) species upon exposure to base, preventing off-cycle catalyst aggregation.

  • Solvent & Base Addition: Add anhydrous THF to achieve a 0.2 M concentration. Dropwise, add LiHMDS.

    • Validation Checkpoint 1 (Visual): Observe the solution. It must transition from a pale yellow to a deep red/brown within 5 minutes. This visual cue confirms the successful deprotonation of the precatalyst and generation of the active Pd(0)-BrettPhos complex. If the solution remains pale, catalyst activation has failed (check base integrity).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 65 °C for 12 hours.

    • Validation Checkpoint 2 (Analytical): At t = 2 hours, withdraw a 10 µL aliquot under positive N2 pressure, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed with the full 12-hour heating only if the [M+H]+ peak of the starting aminopyridine (m/z 137.1) shows >50% conversion.

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (2 mL), and extract with EtOAc (3 × 5 mL).

    • Validation Checkpoint 3 (TLC): Spot the aqueous layer on silica TLC (Hexanes/EtOAc 1:1) and visualize under UV (254 nm) to ensure no product remains in the aqueous phase.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Room-Temperature Heteroarylation (Aryl Chlorides)

Reagents: 5-Ethyl-2-methylpyridin-3-amine (1.0 equiv), Heteroaryl Chloride (1.2 equiv), (SIPr)Ph2Pd(cin)Cl (0.01 equiv), NaOtBu (1.5 equiv), Anhydrous 1,4-Dioxane (0.25 M).

  • Inert Preparation: Inside a glovebox, combine the aminopyridine, heteroaryl chloride, NaOtBu, and the NHC-Pd complex in a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

    • Causality: Dioxane is selected over THF to accommodate the solubility profile of NaOtBu and to stabilize the highly electron-rich NHC-Pd intermediate.

  • Reaction Execution: Stir the mixture at 25 °C (room temperature) for 24 hours.

    • Validation Checkpoint 1 (Analytical): At t = 4 hours, perform GC-MS analysis. The presence of the dehalogenated heteroaryl chloride indicates a stalled reductive elimination. If dehalogenation exceeds 10%, gently warm the reaction to 40 °C to push the elimination step.

  • Workup: Filter the crude mixture directly through a pad of Celite, eluting with EtOAc, and concentrate for immediate purification.

References

  • [3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ResearchGate. URL: [Link]

  • [2] Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. URL: [Link]

  • [4] A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021). ACS Catalysis. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Ethyl-2-methylpyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 5-ethyl-2-methylpyridin-3-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 5-ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1).

Synthesizing sterically hindered, electron-deficient 3-aminopyridines presents unique challenges. Classical nitration-reduction pathways often suffer from poor regioselectivity and over-oxidation. To achieve high yields and high purity, modern synthetic workflows favor the regioselective halogenation followed by Palladium-catalyzed Buchwald-Hartwig amination [1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthesis is robust and scalable.

🔬 Section 1: Strategic Workflow & Pathway Selection

Before diving into specific troubleshooting, it is critical to understand the causality behind route selection. The pyridine ring is inherently deactivated toward electrophilic aromatic substitution. While the 2-methyl and 5-ethyl groups provide some electron density, they also introduce steric bulk.

G cluster_routeA Route A: Classical Nitration cluster_routeB Route B: Catalytic Cross-Coupling (Recommended) SM 5-Ethyl-2-methylpyridine (Starting Material) Nitration 1. Mixed Acid Nitration (Harsh, Low Regioselectivity) SM->Nitration Bromination 1. Electrophilic Bromination (Oleum/Br2, High Regioselectivity) SM->Bromination Reduction 2. Pd/C, H2 Reduction (Prone to poisoning) Nitration->Reduction Product 5-Ethyl-2-methylpyridin-3-amine (Target Product) Reduction->Product Low Overall Yield Amination 2. Buchwald-Hartwig Amination (Pd-Catalyzed, High Yield) Bromination->Amination Amination->Product High Overall Yield

Workflow comparison: Classical nitration vs. Palladium-catalyzed cross-coupling routes.

🛠️ Section 2: Troubleshooting FAQs

Q1: I am using the classical nitration route on 5-ethyl-2-methylpyridine, but I am getting a complex mixture of isomers and oxidation byproducts. How can I improve regioselectivity?

A: Direct nitration of 5-ethyl-2-methylpyridine using mixed acid (HNO₃/H₂SO₄) is fundamentally flawed for high-yield synthesis. The strongly acidic conditions protonate the pyridine nitrogen, further deactivating the ring. Furthermore, the nitric acid acts as an oxidant, attacking the benzylic positions of the ethyl and methyl groups, leading to carboxylic acid byproducts (e.g., 6-methylnicotinic acid derivatives).

Solution: Abandon direct nitration. If you must use a classical approach, convert the starting material to 5-ethyl-2-methylpyridine N-oxide first using mCPBA or H₂O₂/AcOH. The N-oxide directs electrophilic substitution much more effectively. However, for maximum yield of the 3-amino isomer, we strongly advise switching to Route B (Bromination + Amination) . Bromination in oleum is highly selective for the 3-position because the 4-position is sterically blocked by the adjacent ethyl group, and the 3-position is activated by the ortho-methyl group.

Q2: During the Buchwald-Hartwig amination of 3-bromo-5-ethyl-2-methylpyridine, my yields stall at 40%, and LC-MS shows a massive peak for the des-bromo byproduct (hydrodebromination). What is causing this?

A: Hydrodebromination is the most common off-pathway reaction in the amination of electron-deficient heteroaryls[3]. It is caused by β-hydride elimination from the base or the amine, which generates a Palladium-Hydride species that reductively eliminates to give the protonated pyridine ring.

If you are using Sodium tert-butoxide (NaOtBu) as your base, the alkoxide can coordinate to the Pd(II) center and act as a hydride donor.

Solution:

  • Switch the Base: Replace NaOtBu with a non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃).

  • Upgrade the Ligand: Use a sterically demanding bidentate ligand (e.g., Josiphos or CyPF-t-Bu ) or a bulky dialkylbiaryl phosphine (e.g., tBuBrettPhos ). These ligands accelerate the reductive elimination of the C-N bond, outcompeting the side reaction[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA Ar-Br Amido Pd-Amido Complex OA->Amido Amine + Base Byproduct Hydrodebromination (Off-Pathway) OA->Byproduct Hydride Donor (e.g. alkoxide) Amido->Pd0 Reductive Elimination Product 3-Amino Product (High Yield) Amido->Product Desired

Buchwald-Hartwig catalytic cycle highlighting the hydrodebromination off-pathway.

Q3: I am trying to couple ammonia gas directly to the bromopyridine to get the primary amine, but the conversion is terrible. Is there a better nitrogen source?

A: Direct coupling with ammonia gas (NH₃) is notoriously difficult because ammonia strongly coordinates to Palladium, forming stable, unreactive Werner-type complexes that poison the catalyst[1]. While specific ligands like CyPF-t-Bu can force this reaction, it requires high-pressure Parr reactors.

Solution: Use an ammonia surrogate . The industry standard is Benzophenone imine or LiHMDS (which acts as both base and amine source). These bulky nitrogen sources couple smoothly and quantitatively. The resulting imine or silylamine is then easily cleaved to the primary amine using a mild acidic workup (e.g., 1M HCl in THF)[2].

📊 Section 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, review the following optimization data for the amination of 3-bromopyridines to primary amines. Notice how the combination of base and ligand dictates the fate of the reaction.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for 3-Bromopyridines

Catalyst / LigandBaseNitrogen SourceConversion (%)Yield of 3-Amine (%)Hydrodebromination (%)
Pd₂(dba)₃ / BINAPNaOtBuNH₃ (aq)1001580
Pd(OAc)₂ / XPhosCs₂CO₃Benzophenone imine1006510
Pd[P(o-tol)₃]₂ / CyPF-t-BuNaOtBuNH₃ (gas, 80 psi)10092< 2
Pd₂(dba)₃ / tBuBrettPhos LiHMDS LiHMDS (surrogate) 100 96 < 1

🧪 Section 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility. They utilize the optimized Route B methodology.

Protocol 1: Regioselective Synthesis of 3-Bromo-5-ethyl-2-methylpyridine

Mechanistic Note: The use of oleum (fuming sulfuric acid) protonates the pyridine, preventing oxidation, while generating a highly active bromonium ( Br+ ) species.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber.

  • Reagent Loading: Charge the flask with 5-ethyl-2-methylpyridine (50.0 g, 412 mmol). Carefully add 20% Oleum (150 mL) dropwise at 0 °C (Ice bath). Caution: Highly exothermic.

  • Bromination: Heat the mixture to 80 °C. Add elemental bromine (36.2 g, 227 mmol, 0.55 eq) dropwise over 2 hours.

  • Reaction: Raise the temperature to 120 °C and stir for 16 hours. The reaction is self-validating: the disappearance of the deep red bromine color indicates consumption.

  • Workup: Cool to room temperature and pour carefully over 1 kg of crushed ice. Neutralize to pH 9 using 50% NaOH aqueous solution (keep temperature below 40 °C).

  • Extraction: Extract with Dichloromethane (3 x 200 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum to yield 3-bromo-5-ethyl-2-methylpyridine as a pale yellow oil.

Protocol 2: Optimized Buchwald-Hartwig Amination (LiHMDS Surrogate Route)

Mechanistic Note: LiHMDS serves a dual purpose here—it acts as the base to deprotonate the intermediate and as the nitrogen nucleophile. Acidic workup unmasks the primary amine.

  • Setup: In an argon-filled glovebox, charge a 250 mL Schlenk flask with Pd₂(dba)₃ (1.83 g, 2.0 mmol, 1.0 mol%) and tBuBrettPhos (1.94 g, 4.0 mmol, 2.0 mol%).

  • Solvent & Substrate: Add anhydrous Toluene (100 mL) and 3-bromo-5-ethyl-2-methylpyridine (40.0 g, 200 mmol). Stir for 10 minutes until a dark red/purple homogeneous solution forms.

  • Amination: Add LiHMDS (1.0 M in THF, 240 mL, 240 mmol, 1.2 eq) dropwise.

  • Heating: Seal the Schlenk flask, remove it from the glovebox, and heat at 85 °C for 4 hours. Monitor by TLC or LC-MS. Complete consumption of the bromide validates the catalytic cycle.

  • Cleavage (Deprotection): Cool the reaction to room temperature. Add 1M HCl (aq) (300 mL) and stir vigorously for 2 hours at room temperature to cleave the silylamine intermediate.

  • Workup: Separate the aqueous layer (which now contains the protonated product). Wash the aqueous layer with Ethyl Acetate (2 x 100 mL) to remove ligands and organic impurities.

  • Isolation: Basify the aqueous layer to pH 12 using 6M NaOH. Extract the freebase amine with Dichloromethane (3 x 150 mL). Dry over Na₂SO₄ and evaporate to yield 5-ethyl-2-methylpyridin-3-amine as a highly pure solid/oil.

📚 References

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines Source: Journal of the American Chemical Society URL:[Link][1]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry URL:[Link][2]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction Source: Organic Letters URL:[Link][4]

Sources

Optimization

preventing oxidative degradation of 5-ethyl-2-methylpyridin-3-amine during storage

Welcome to the technical support center for 5-ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a focus on preventing oxidative degradation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your material throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-ethyl-2-methylpyridin-3-amine has turned from a pale yellow to a dark brown color. What is causing this, and is the material still usable?

A1: The observed color change is a common indicator of oxidative degradation. Aromatic amines, including aminopyridines, are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions. The darkening is due to the formation of highly colored polymeric or oxidized byproducts.

Whether the material is still usable depends entirely on the requirements of your specific application. For applications requiring high purity, such as in pharmaceutical development, the presence of these degradation products could be detrimental. For other uses, a small degree of degradation might be acceptable.

Recommendation: It is crucial to re-analyze the material to determine its purity before use. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the amount of remaining 5-ethyl-2-methylpyridin-3-amine and to profile the impurities.

Q2: What are the ideal storage conditions to prevent the degradation of 5-ethyl-2-methylpyridin-3-amine?

A2: To maintain the long-term stability and purity of 5-ethyl-2-methylpyridin-3-amine, it is essential to minimize its exposure to oxygen, light, and moisture. The amino group on the pyridine ring makes the compound susceptible to oxidation.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere.[1][2][3][4][5] The most effective method is to use nitrogen or argon blanketing.[1][2][3][4][5] This involves replacing the air in the headspace of the container with a dry, inert gas. For smaller quantities, storage in a desiccator with an inert atmosphere or inside a glovebox is recommended.

  • Temperature: Store at a reduced temperature. While some aminopyridines have shown stability at room temperature, storing at 2-8°C is a prudent measure to slow down potential degradation pathways.[6] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light.[6] Store the compound in an amber glass vial or a container that is opaque to UV and visible light.[7] Photodegradation can initiate and accelerate oxidative processes.[6][8]

  • Container: Use a tightly sealed, appropriate container. Borosilicate glass or high-density polyethylene (HDPE) are suitable materials.[7][9][10] Ensure the container cap provides an airtight seal to prevent the ingress of oxygen and moisture.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[1][2][3][4][5]
Temperature 2-8°CSlows down the rate of chemical degradation.
Light Amber vial or light-blocking containerPrevents photodegradation.[6][8]
Container Tightly sealed borosilicate glass or HDPEEnsures chemical compatibility and prevents exposure to air and moisture.[7][9][10]
Q3: What are the likely oxidative degradation products of 5-ethyl-2-methylpyridin-3-amine?

A3: While specific degradation studies on 5-ethyl-2-methylpyridin-3-amine are not extensively published, the degradation pathways can be inferred from the known chemistry of aromatic amines and pyridines. The primary sites of oxidation are the amino group and the pyridine ring nitrogen.

Potential Degradation Products:

  • N-Oxides: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.[11][12]

  • Nitro Derivatives: The amino group can be oxidized to a nitro group, especially under strong oxidizing conditions.[11]

  • Hydroxylated Species: Oxidation can introduce hydroxyl groups onto the pyridine ring.

  • Dimerization and Polymerization: Radical-mediated coupling of the amine can lead to the formation of colored dimeric and polymeric impurities.[13][14]

cluster_main Oxidative Degradation of 5-ethyl-2-methylpyridin-3-amine cluster_products Potential Degradation Products Parent 5-ethyl-2-methylpyridin-3-amine N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation of Pyridine Nitrogen Nitro Nitro-Pyridine Derivative Parent->Nitro Oxidation of Amino Group Dimer Dimeric/Polymeric Impurities Parent->Dimer Radical Coupling Hydroxylated Hydroxylated Byproducts Parent->Hydroxylated Ring Oxidation

Caption: Potential oxidative degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/GC analysis Oxidative or hydrolytic degradation of the sample.1. Verify Storage: Confirm that the compound has been stored under the recommended inert and protected conditions.[1][2][3][4][5][6] 2. Check Solvent Purity: Ensure that the solvents used for analysis are of high purity and free from peroxides or other oxidizing contaminants. 3. Perform Forced Degradation: Conduct a forced degradation study (see experimental protocols) to identify the retention times of potential degradation products and compare them to the unexpected peaks.[6][12][15][16][17][18]
Decreasing purity over time Inadequate storage conditions leading to slow degradation.1. Implement Inert Atmosphere: If not already in place, immediately transfer the material to a container that can be purged and blanketed with nitrogen or argon.[1][2][3][4][5] 2. Reduce Storage Temperature: Move the material to a 2-8°C refrigerator. 3. Protect from Light: Ensure the container is amber or stored in the dark. 4. Re-test Before Use: Always re-analyze the purity of older batches of the compound before use in a critical experiment.
Inconsistent experimental results Variable purity of the starting material due to degradation.1. Establish a Purity Threshold: Define a minimum acceptable purity for your experiments. 2. Aliquot the Material: Upon receiving a new batch, if it is not stored under an inert atmosphere, consider aliquoting it into smaller vials under nitrogen or argon. This minimizes repeated exposure of the entire batch to air. 3. Use Freshly Opened Vials: For sensitive experiments, use a freshly opened vial of the compound whenever possible.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop and validate an HPLC method to monitor the stability of 5-ethyl-2-methylpyridin-3-amine.

1. Initial Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with a gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for the parent compound (determined by UV-Vis spectroscopy).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

2. Forced Degradation Study: To ensure the method is stability-indicating, the compound must be subjected to stress conditions to generate degradation products.[6][12][15][16][17][18]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

3. Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. The method should then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][19][20]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Ethyl-2-Methylpyridin-3-Amine

Welcome to the technical support guide for the analysis of 5-ethyl-2-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5-ethyl-2-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during HPLC analysis. Here, we will explore the root causes of this common issue and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-ethyl-2-methylpyridin-3-amine peak tailing so severely?

Peak tailing for this compound, and other basic amines, is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprit is the interaction between the positively charged (protonated) amine group on your molecule and negatively charged, acidic silanol (Si-OH) groups on the surface of the silica-based stationary phase.[1][3][4] This strong ionic interaction acts as a secondary retention mechanism, slowing down a portion of the analyte molecules and causing them to elute later, which creates the characteristic "tail."[2][3]

Q2: What is the quickest way to reduce peak tailing for a basic compound like this?

The fastest approach is often to modify the mobile phase. Two effective strategies are:

  • Lower the mobile phase pH: Operating at a low pH (e.g., pH < 3) ensures that the surface silanol groups are fully protonated (neutral), minimizing the strong ionic interaction with your protonated basic analyte.[1]

  • Add a competitive base: Introducing a small amount of a "silanol blocker" like triethylamine (TEA) to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them.[5][6][7]

Q3: Could my column be the problem?

Yes, the choice and condition of the HPLC column are critical. Older, Type-A silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing with basic compounds.[7] Modern, high-purity, end-capped columns are designed to minimize these effects.[4] If your column is old, has been used with aggressive mobile phases, or has developed a void at the inlet, it can also contribute significantly to poor peak shape.[1][8]

In-Depth Troubleshooting Guide

The Root Cause: Unwanted Silanol Interactions

The fundamental issue in analyzing basic compounds like 5-ethyl-2-methylpyridin-3-amine on silica-based reversed-phase columns is an acid-base interaction.[3] The silica surface naturally contains silanol groups (Si-OH), which are weakly acidic.[3] At mobile phase pH levels above approximately 3, these silanols can deprotonate to become ionized silanates (SiO⁻).[1][4]

Your analyte, a pyridine derivative with a basic amine group (pKa ≈ 6.5), will be protonated and carry a positive charge in acidic to neutral mobile phases. This positively charged analyte is then strongly attracted to the negatively charged silanate sites on the stationary phase, leading to the undesirable peak tailing.

Diagram: Mechanism of Silanol Interaction

Silanol_Interaction cluster_Silica Silica Surface (pH > 3) cluster_Analyte Analyte cluster_Interaction Result Silica Si-O⁻ Si-OH Si-O⁻ Tailing Strong Ionic Interaction (Secondary Retention) = Peak Tailing Analyte 5-ethyl-2-methylpyridin-3-amine (Protonated, R-NH⁺) Analyte->Silica:s0 Attraction

Caption: Ionic attraction between protonated basic analyte and ionized silanol groups.

This guide provides a systematic workflow to diagnose and resolve peak tailing. Start with the simplest and least invasive solutions (mobile phase adjustments) before moving to more involved steps like changing the column.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Observe Peak Tailing (Asymmetry > 1.2) Step1 Step 1: Mobile Phase Optimization (Low pH or Additive) Start->Step1 Success Symmetrical Peak Achieved (Asymmetry < 1.2) Step1->Success Problem Solved Failure Issue Persists Step1->Failure No Improvement Step2 Step 2: Evaluate Column Choice (Modern, End-Capped Column) Step2->Success Problem Solved Failure2 Failure2 Step2->Failure2 No Improvement Step3 Step 3: Check for Column Degradation & System Issues Step3->Success Problem Solved Failure->Step2 Failure2->Step3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Ethyl-2-methylpyridin-3-amine vs. 3-Amino-2-methylpyridine in Advanced Organic Synthesis

Executive Summary In the development of advanced pharmaceuticals and agrochemicals, substituted aminopyridines serve as indispensable building blocks. Specifically, 3-amino-2-methylpyridine and its derivative, 5-ethyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceuticals and agrochemicals, substituted aminopyridines serve as indispensable building blocks. Specifically, 3-amino-2-methylpyridine and its derivative, 5-ethyl-2-methylpyridin-3-amine , are critical intermediates in the synthesis of kinase inhibitors (such as CK2 inhibitors for neuroblastoma) [1] and BAZ2B bromodomain ligands [2].

While structurally similar, the addition of a 5-ethyl group fundamentally alters the electronic landscape, regioselectivity, and lipophilicity of the pyridine core. This guide objectively compares their reactivity profiles, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize cross-coupling and functionalization workflows.

Structural and Electronic Profiling

Both compounds share a 2-methyl-3-aminopyridine core, but they diverge significantly in their steric and electronic environments at the C5 position.

  • 3-Amino-2-methylpyridine (CAS: 3430-10-2): Features an unsubstituted C5 position. The C3-amino group acts as a strong ortho/para director (+M effect), activating the C4 and C6 positions for Electrophilic Aromatic Substitution (EAS). The predicted pKa is approximately 6.89 [3].

  • 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1): The inclusion of the 5-ethyl group introduces a weak σ -donor (+I inductive effect) and hyperconjugation (+H) [4]. This modification serves two purposes: it completely blocks the C5 position (enforcing absolute regiocontrol during EAS) and pushes electron density toward the pyridine nitrogen and C3-amine, marginally increasing both the basicity and nucleophilicity of the molecule.

G cluster_0 3-Amino-2-methylpyridine cluster_1 5-Ethyl-2-methylpyridin-3-amine A1 C3-Amine (Nucleophile) A2 C4/C6 Positions (EAS Targets) A1->A2 Ortho/Para Directing A3 C5 Position (Open, Less Active) B1 C3-Amine (Enhanced Nucleophile) B2 C4/C6 Positions (High EAS Regioselectivity) B1->B2 Ortho/Para Directing B3 C5 Position (Blocked by Ethyl) B3->B2 +I/+H Electron Donation

Fig 1: Electronic and steric mapping of reactive sites in aminopyridine derivatives.

Quantitative & Qualitative Comparison

The following table summarizes the physicochemical properties and reactivity profiles of both compounds, aiding in the selection of the appropriate building block for specific synthetic routes.

Table 1: Physicochemical & Reactivity Profile Comparison
Property / Reaction Type3-Amino-2-methylpyridine5-Ethyl-2-methylpyridin-3-amine
CAS Number 3430-10-22384551-35-1
Molecular Weight 108.14 g/mol 136.19 g/mol
Predicted pKa ~6.89~7.15 (Estimated due to +I effect)
EAS Regioselectivity C4 and C6 active; trace C5 byproducts possible under harsh conditionsStrictly C4/C6 (C5 is sterically and covalently blocked)
Vilsmeier-Haack Reaction Yields formamidine at the C3-amine (Ring is deactivated by protonation)Yields formamidine at the C3-amine
Buchwald-Hartwig Amination Moderate nucleophile; prone to catalyst chelationEnhanced nucleophile; higher conversion rates expected
Lipophilicity (LogP) Lower (Favors aqueous solubility)Higher (Favors BBB permeability / cellular uptake)

Reactivity Deep-Dive & Self-Validating Protocols

The Vilsmeier-Haack Anomaly: Amino Functionalization over Ring Formylation

In standard electron-rich aromatic systems, Vilsmeier-Haack conditions ( POCl3​ / DMF) result in ring formylation. However, causality dictates a different pathway for α -substituted aminopyridines. The basicity of the pyridine nitrogen causes it to protonate under the highly acidic conditions of the Vilsmeier reagent. This protonation severely deactivates the pyridine ring toward EAS. Consequently, the highly nucleophilic exocyclic primary amine attacks the electrophile instead, leading exclusively to the formation of a formamidine derivative [5].

Protocol 1: Synthesis of Formamidine Derivatives via Vilsmeier-Haack Conditions This protocol validates the chemoselectivity of the exocyclic amine over the pyridine ring.

  • Reagent Preparation: To a dry round-bottom flask containing anhydrous DMF (20 mL), add POCl3​ (3.2 mL, 33 mmol) dropwise at room temperature under vigorous magnetic stirring.

  • Electrophile Generation: Stir the resulting Vilsmeier reagent for 15 minutes to ensure complete complex formation.

  • Substrate Addition: Add the chosen aminopyridine (10 mmol) in one portion. The reaction mixture will typically darken.

  • Reaction: Maintain stirring at room temperature for 48 hours. The lack of heating prevents thermal degradation of the formamidine product.

  • Workup: Quench the reaction by carefully pouring it into ice water (30 mL). Adjust the pH to ~8 using saturated aqueous NaHCO3​ to neutralize excess acid and free-base the product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

Aminopyridines are notoriously challenging substrates for Palladium-catalyzed C-N cross-coupling. The pyridine nitrogen can act as a competing ligand, chelating the Palladium center and forming stable, unreactive "resting states" that poison the catalyst.

To circumvent this, the use of bidentate ligands with large bite angles (such as Xantphos, bite angle ~108°) is mandatory [6]. Xantphos enforces a specific square-planar geometry on the Pd center that accelerates reductive elimination and prevents the aminopyridine from displacing the phosphine ligand. The 5-ethyl variant generally exhibits faster oxidative addition kinetics due to the +I effect increasing the nucleophilicity of the amine.

Workflow Step1 1. Reagent Assembly Aminopyridine + Aryl Halide Pd(OAc)2 + Xantphos Step2 2. Inert Atmosphere Evacuate & Backfill with Argon 3 Cycles Step1->Step2 Step3 3. Catalytic Coupling Anhydrous Toluene, 100°C 12-24 Hours Step2->Step3 Step4 4. Workup & Isolation Filter through Celite Flash Chromatography Step3->Step4

Fig 2: Standardized Buchwald-Hartwig cross-coupling workflow for aminopyridines.

Protocol 2: Buchwald-Hartwig Amination of Aminopyridines

  • Setup: In an oven-dried Schlenk tube, combine the aminopyridine (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)2​ (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (1.5 equiv).

  • Degassing (Critical Step): Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times. Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100°C for 16 hours.

  • Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Selection Guide: Which to Choose?

  • Choose 3-Amino-2-methylpyridine when synthesizing highly polar drug fragments where low molecular weight and high aqueous solubility are prioritized. It is the standard starting material for synthesizing unsubstituted 6-azaindoles and baseline CK2 inhibitors.

  • Choose 5-Ethyl-2-methylpyridin-3-amine when optimizing a lead compound for better pharmacokinetic properties (e.g., crossing the blood-brain barrier). The ethyl group increases LogP, blocks metabolic liabilities at the C5 position, and provides a slightly more reactive amine for complex late-stage cross-coupling reactions.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv
  • 3-Amino-2-picoline - Methylpyridine - LookChem
  • Switching off CK2-mediated activation of survivin offers new therapeutic opportunities in neuroblastoma - PMC
  • Switching off CK2-mediated activation of survivin offers new therapeutic opportunities in neuroblastoma - ResearchG
  • 2384551-35-1 | 5-Ethyl-2-methylpyridin-3-amine - BLD Pharm
  • Tricyclic heterobifunctional compounds for degradation of targeted proteins - Google P

Sources

Comparative

Comprehensive NMR Spectroscopy Validation Guide for 5-Ethyl-2-methylpyridin-3-amine: Methodological Comparisons &amp; Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary & Structural Causality In pharmaceutical development, the precise structural validation of highly substituted heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary & Structural Causality

In pharmaceutical development, the precise structural validation of highly substituted heterocyclic scaffolds is non-negotiable. 5-ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1) presents a unique analytical challenge: differentiating it from closely related positional isomers (e.g., 5-ethyl-2-methylpyridin-4-amine).

Because the pyridine ring's electron density is heavily skewed by the electron-withdrawing nitrogen and the strongly electron-donating amino group at C-3, the chemical shifts of the remaining aromatic protons (H-4 and H-6) are highly distinct[1]. H-6 remains heavily deshielded due to its proximity to the pyridine nitrogen, while H-4 is significantly shielded by the resonance effect of the ortho-amino group. Validating this specific substitution pattern requires moving beyond basic 1D NMR and employing a self-validating multiparametric 2D NMR approach.

Methodological Comparison: 1D vs. Multiparametric 2D NMR

Relying solely on 1D ¹H and ¹³C NMR is a common pitfall in early-stage structural elucidation. While 1D methods are excellent for assessing sample purity, they fail to unambiguously map the spatial relationships between the methyl, ethyl, and amino substituents on the pyridine core.

Analytical MethodStrengthsLimitationsVerdict for 5-ethyl-2-methylpyridin-3-amine
1D ¹H / ¹³C NMR Rapid acquisition; highly quantitative for purity assessment; identifies functional groups.Cannot definitively link the ethyl group to C-5 or the methyl to C-2 due to lack of through-bond connectivity data.Insufficient as a standalone tool. Leaves room for isomeric ambiguity.
2D COSY / HSQC Maps adjacent protons (COSY) and directly bonded C-H pairs (HSQC)[2].Fails to connect isolated spin systems (e.g., the quaternary C-2 and C-3 carbons).Helpful but incomplete. Cannot bridge the quaternary carbon gaps.
2D HMBC / ¹⁵N-HMBC Reveals 2-bond and 3-bond scalar couplings (²J, ³J). Maps protons to quaternary carbons and nitrogen atoms[1].Requires higher sample concentrations and longer acquisition times.Essential. The only definitive way to prove the exact positional arrangement of all substituents.

The Causality of Choice: We mandate the inclusion of HMBC because the ³J coupling between the 2-methyl protons and C-3 (the carbon bearing the amine) is the definitive proof that the methyl and amino groups are adjacent. Without this specific correlation, the structure cannot be validated.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the behavior of the primary amine (-NH₂) and the pyridine nitrogen due to hydrogen bonding dynamics[3].

ParameterCDCl₃ (Deuterated Chloroform)DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Solvent Polarity Non-polar.Highly polar, strong hydrogen-bond acceptor[4].
-NH₂ Signal Behavior Appears as a broad singlet (~3.6 ppm) due to intermediate exchange rates and quadrupolar relaxation from ¹⁴N.Appears as a sharp, downfield signal (~5.1 ppm). DMSO locks the protons via hydrogen bonding, slowing exchange.
¹⁵N Chemical Shift Pyridine nitrogen remains relatively shielded.Strong hydrogen bonding to the solvent significantly deshields the pyridine nitrogen[3].
Best Used For Routine screening, non-polar derivatives.Definitive structural elucidation , observing exchangeable protons.

Quantitative Data: Expected NMR Assignments

The following table synthesizes the expected chemical shifts and critical 2D correlations required to validate 5-ethyl-2-methylpyridin-3-amine. Note: Data is calculated based on empirical substituent effects on the pyridine core.

NucleusPositionMultiplicity (J in Hz)Expected Shift (CDCl₃)Expected Shift (DMSO-d₆)Critical HMBC Correlations (³J, ²J)
¹H H-4Doublet (J ~ 2.0)6.80 ppm6.95 ppmC-2, C-6, C-5, C-3
¹H H-6Doublet (J ~ 2.0)7.90 ppm7.85 ppmC-2, C-4, C-5
¹H 2-CH₃Singlet2.40 ppm2.25 ppmC-2 (²J), C-3 (³J)
¹H 5-CH₂Quartet (J = 7.6)2.55 ppm2.45 ppmC-4, C-6, C-5 (²J)
¹H 5-CH₃Triplet (J = 7.6)1.20 ppm1.15 ppmC-5 (³J)
¹H 3-NH₂Broad Singlet3.60 ppm5.10 ppmN/A (Exchangeable)
¹³C C-2Quaternary148.0 ppm147.5 ppm-
¹³C C-3Quaternary (C-NH₂)141.0 ppm142.0 ppm-
¹³C C-4CH121.5 ppm120.0 ppm-
¹³C C-5Quaternary137.0 ppm136.5 ppm-
¹³C C-6CH138.5 ppm138.0 ppm-

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol operates as a self-validating system. If the internal logic checks (Step 4) fail, the structure is rejected or the acquisition must be repeated.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of the synthesized 5-ethyl-2-methylpyridin-3-amine.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100% atom D) to ensure the -NH₂ protons are visible and locked[4].

  • Transfer to a high-precision 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: 1D NMR Acquisition (600 MHz Spectrometer)
  • ¹H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds.

  • ¹³C NMR: Acquire 1024 scans. Crucial Causality: Set the relaxation delay (d1) to at least 3.0 seconds. Pyridine quaternary carbons (C-2, C-3, C-5) have long T₁ relaxation times. A short d1 will result in these critical peaks disappearing into the baseline, destroying the ability to perform structural mapping.

Step 3: 2D NMR Acquisition (HSQC & HMBC)
  • HSQC: Acquire with standard parameters (J_CH = 145 Hz) to map H-4 to C-4, H-6 to C-6, and the alkyl protons to their respective carbons[2].

  • HMBC: Optimize for long-range couplings (J_CH = 8 Hz). Acquire 4 scans per increment, 256 t1 increments.

Step 4: Self-Validation Checkpoints (Data Processing)
  • Integration Check: The integral ratio of H-6 : H-4 : 2-CH₃ : 5-CH₂ : 5-CH₃ must be exactly 1 : 1 : 3 : 2 : 3.

  • Coupling Check: H-4 and H-6 must appear as doublets with a meta-coupling constant of ~2.0 Hz. If they appear as singlets, the ring substitution is para, invalidating the structure.

  • Connectivity Check: The 2-CH₃ protons (~2.25 ppm) must show an HMBC cross-peak to the quaternary carbon at ~142.0 ppm (C-3). If this peak is absent, the methyl and amino groups are not adjacent.

Workflow & Structural Visualizations

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. 1D Acquisition (1H, 13C with d1 > 3.0s) A->B C 3. 2D Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing (Phase & Baseline Correction) C->D E 5. Multiparametric Analysis (Spin system & HMBC mapping) D->E F 6. Structure Validation (Confirm 5-ethyl-2-methylpyridin-3-amine) E->F

Figure 1: Self-validating NMR structural elucidation workflow for pyridine derivatives.

HMBC_Map H4 H-4 Proton C2 C-2 (Ring) H4->C2 3J C3 C-3 (Ring) H4->C3 2J C5 C-5 (Ring) H4->C5 2J C6 C-6 (Ring) H4->C6 3J H6 H-6 Proton H6->C2 3J C4 C-4 (Ring) H6->C4 3J H6->C5 2J Me 2-CH3 Protons Me->C2 2J Me->C3 3J Et 5-CH2 Protons Et->C4 3J Et->C5 2J Et->C6 3J

Figure 2: Critical HMBC (Heteronuclear Multiple Bond Correlation) mapping for structural validation.

References

  • Pinto, D. C. G. A., & Silva, A. M. S. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
  • "Solid State NMR for Nonexperts: An Overview of Simple but General Practical Methods." MDPI, 2021.
  • "Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review." International Journal of Pharmaceutical Research and Applications, 2022.
  • "Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge." Scientific Reports, 2021.

Sources

Validation

Comparative Biological Efficacy of 5-Ethyl-2-methylpyridin-3-amine Analogs: A Guide to Hinge-Binding Pharmacophores

Executive Summary In modern drug discovery, the architectural tuning of small-molecule pharmacophores is the difference between a promiscuous toxin and a targeted therapeutic. 5-ethyl-2-methylpyridin-3-amine (CAS 2384551...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural tuning of small-molecule pharmacophores is the difference between a promiscuous toxin and a targeted therapeutic. 5-ethyl-2-methylpyridin-3-amine (CAS 2384551-35-1) represents a highly specialized building block within the aminopyridine class. While simple aminopyridines are notorious for broad-spectrum kinome reactivity, the strategic placement of the 5-ethyl and 2-methyl groups transforms this scaffold into a precision instrument. This guide provides an objective, data-driven comparison of 5-ethyl-2-methylpyridin-3-amine against alternative aminopyridine analogs, detailing their mechanistic roles, biological efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: The Aminopyridine Hinge-Binding Paradigm

To understand the efficacy of 5-ethyl-2-methylpyridin-3-amine, one must first understand the causality of its binding kinetics. The 3-aminopyridine core functions as a potent ATP-mimetic. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate system perfectly anchors the molecule to the backbone amides of the kinase hinge region (e.g., Glu and Cys residues) .

However, hinge-binding alone guarantees potency, not selectivity. The superiority of the 5-ethyl-2-methyl substitution pattern lies in its steric and lipophilic contributions:

  • 2-Methyl Group: Induces a deliberate steric clash with bulky gatekeeper residues (like Phenylalanine), restricting binding to kinases with smaller gatekeepers (like Threonine), thereby filtering out off-target interactions .

  • 5-Ethyl Group: Extends into the solvent-exposed Hydrophobic Pocket II, increasing the lipophilic ligand efficiency (LLE) and displacing high-energy water molecules, which thermodynamically drives binding affinity.

KinaseBinding cluster_Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hydrophobic Hydrophobic Pocket II Scaffold 3-Aminopyridine Core Scaffold->Hinge Bidentate H-Bonds Ethyl 5-Ethyl Group Scaffold->Ethyl Methyl 2-Methyl Group Scaffold->Methyl Ethyl->Hydrophobic Van der Waals Methyl->Gatekeeper Steric Clash/Fit

Fig 1: Binding model of 5-ethyl-2-methylpyridin-3-amine within the kinase ATP pocket.

Comparative Biological Efficacy

When evaluating the biological efficacy of 5-ethyl-2-methylpyridin-3-amine, it must be benchmarked against its positional isomers. The location of the amino group (2-, 3-, 4-, or 6-position) fundamentally alters the electronic distribution and pKa of the molecule, shifting its primary biological targets from kinases to metabolic enzymes or ion channels .

Quantitative Efficacy Comparison
Scaffold TypeRepresentative AnalogPrimary Target ClassBiochemical IC50Kinome SelectivityKey Biological Advantage
3-Aminopyridine 5-Ethyl-2-methylpyridin-3-amine derivatives Kinases (e.g., Mps1, Nek2)< 10 nMHigh Alkyl substitutions dictate strict gatekeeper dependency, minimizing off-target toxicity.
2-Aminopyridine K02288 (ALK2 Inhibitor)Kinases (ALK2/ALK5)1.1 nMModerateExceptional hinge-binding affinity, but prone to promiscuity without heavy functionalization.
6-Aminopyridine 6-Aminopicolamine (6AP)Metabolic (PGD Enzyme)~1.5 μMHighSelectively disrupts metabolic adaptations in metastatic PDAC; acts as a prodrug.
4-Aminopyridine FampridinePotassium ChannelsN/A (Blocker)LowHigh blood-brain barrier penetration; limited by dose-dependent neurotoxicity.

Data synthesized from comparative profiling of aminopyridine libraries in targeted oncology and neurology models .

Pathway Glucose Glucose Uptake PPP Pentose Phosphate Glucose->PPP PGD PGD Enzyme PPP->PGD Metastasis PDAC Metastasis PGD->Metastasis Inhibitor Aminopyridines Inhibitor->PGD Inhibition

Fig 2: Aminopyridine analogs selectively disrupt PGD-dependent pathways in PDAC.

Self-Validating Experimental Protocols

To objectively prove the efficacy of a 5-ethyl-2-methylpyridin-3-amine analog, researchers must employ orthogonal, self-validating assays. Relying solely on enzymatic IC50 can lead to false positives due to compound aggregation. The following protocols establish a rigorous chain of causality from physical binding to phenotypic effect.

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermodynamic stabilization of a protein upon ligand binding. If the aminopyridine analog genuinely binds the ATP pocket, it will increase the protein's melting temperature (ΔTm). This eliminates false positives caused by assay interference.

  • Preparation: Dilute the recombinant target kinase to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Logic: The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Compound Dosing: Dispense the 5-ethyl-2-methylpyridin-3-amine analog at 10 μM. Include Staurosporine (10 μM) as a positive control and 1% DMSO as a vehicle negative control.

  • Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) using a qPCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Validation: Calculate the derivative of the melt curve to find the Tm. A ΔTm > 2°C relative to the DMSO control confirms direct, physical target engagement.

Protocol B: Cellular Efficacy and On-Target Validation

Causality: A compound must cross the cell membrane and compete with millimolar intracellular ATP. Furthermore, cell death must be proven to result from the specific inhibition of the target, not general cytotoxicity.

  • Cell Seeding: Seed target-dependent cancer cells (e.g., A549 lung carcinoma) at 2,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with a 10-point dose-response curve (10 μM to 0.5 nM) of the analog for 72 hours.

  • Viability Readout (Phenotype): Add CellTiter-Glo reagent to measure intracellular ATP (correlating to viable cells). Calculate the cellular IC50.

  • Mechanistic Validation (The Self-Validating Step): In a parallel 6-well plate, treat cells with the calculated IC50 dose for 4 hours. Lyse the cells and perform Western blotting for the specific downstream substrate (e.g., reduced phosphorylation of Smad1/5/8 for ALK2 targets). Logic: If viability drops but substrate phosphorylation remains unchanged, the analog is exhibiting off-target toxicity, and the scaffold requires further optimization.

Workflow Step1 1. Scaffold Selection (3-Amino vs 2-Amino Isomers) Step2 2. Target Engagement Thermal Shift Assay (DSF) Step1->Step2 Step3 3. Cellular Efficacy Viability & Phosphorylation Step2->Step3 Step4 4. Lead Optimization ADME & Bioavailability Step3->Step4

Fig 3: Self-validating workflow for evaluating aminopyridine-based kinase inhibitors.

Conclusion

The 5-ethyl-2-methylpyridin-3-amine scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By leveraging the hydrogen-bonding capacity of the 3-amino group alongside the precise steric constraints of the ethyl and methyl substituents, drug developers can achieve a selectivity profile that evades the historical promiscuity of the broader aminopyridine class.

References
  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase Source: Molecules URL:[Link]

  • Aminopyridine analogs selectively target metastatic pancreatic cancer Source: Cancer Research URL:[Link]

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability Source: Journal of Medicinal Chemistry URL:[Link]

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 5-Ethyl-2-methylpyridin-3-amine

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of substituted pyridines is a critical analytical checkpoint. 5-ethyl-2-methylpyridin-3-amine (Exact Mass:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of substituted pyridines is a critical analytical checkpoint. 5-ethyl-2-methylpyridin-3-amine (Exact Mass: 136.0998 Da) presents unique analytical challenges due to the presence of multiple functional groups (ethyl, methyl, and primary amine) on the aromatic ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier analytical methodologies for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the thermodynamic and mechanistic causality behind how this molecule fragments under different energy regimes, laboratories can optimize their workflows for impurity profiling, metabolite identification, and structural elucidation.

Mechanistic Causality in Fragmentation

The fragmentation behavior of 5-ethyl-2-methylpyridin-3-amine is strictly governed by the ionization energy applied and the resulting electronic state of the precursor ion.

GC-EI-MS: Hard Ionization and Radical Driven Pathways

Under standard 70 eV electron ionization, the removal of an electron predominantly occurs at the heteroatom (nitrogen) due to its lower ionization energy compared to the surrounding carbon-carbon sigma bonds[1]. The resulting radical cation (M+•, m/z 136) is highly energetic.

The causality of the primary fragmentation is driven by bond dissociation energies. The C-C bond of the ethyl group at position 5 is highly labile. Alpha-cleavage of this bond results in the expulsion of a methyl radical (•CH3, 15 Da). This process is thermodynamically favorable because it yields a highly stable, resonance-delocalized azatropylium cation at m/z 121. Following this stabilization, the high residual internal energy forces the cleavage of the aromatic ring itself, typically resulting in the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to yield the m/z 94 fragment[2].

EIMS M Molecular Ion (M+•) m/z 136 F1 Loss of Methyl (-CH3•) m/z 121 M->F1 - CH3• F3 Loss of NH2• (-16 Da) m/z 120 M->F3 - NH2• F2 Loss of HCN (-27 Da) m/z 94 F1->F2 - HCN

EI-MS Fragmentation Pathway of 5-ethyl-2-methylpyridin-3-amine.
LC-ESI-MS/MS: Soft Ionization and the Even-Electron Rule

In contrast, electrospray ionization (ESI) is a soft ionization technique that yields an even-electron protonated species ([M+H]+, m/z 137). Protonation is directed by local proton affinity, preferentially occurring at the highly basic primary amine or the pyridine nitrogen[3].

During Collision-Induced Dissociation (CID), the fragmentation mechanisms are governed by the even-electron rule, which dictates that the precursor ion will preferentially expel neutral molecules rather than radicals[4]. Consequently, the primary fragmentation pathways involve the loss of ammonia (NH3, 17 Da) to form m/z 120, and the loss of ethylene (C2H4, 28 Da) via a rearrangement of the ethyl group to yield m/z 109.

ESIMS MH Protonated Ion [M+H]+ m/z 137 F4 Loss of NH3 (-17 Da) m/z 120 MH->F4 - NH3 F5 Loss of C2H4 (-28 Da) m/z 109 MH->F5 - C2H4 F6 Ring Cleavage m/z 93 F4->F6 - HCN

LC-ESI-MS/MS Collision-Induced Dissociation (CID) Pathway.

Methodological Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively select the appropriate analytical platform, researchers must weigh the structural insight provided by radical fragmentation against the sensitivity of even-electron CID.

Table 1: Platform Performance Comparison
FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Precursor Ion State Radical Cation (M+•), Odd-electronProtonated ([M+H]+), Even-electron
Primary Mass Losses Radicals (•CH3, •NH2)Neutral Molecules (NH3, C2H4)
Spectral Library Matching Excellent (Standardized 70 eV libraries)Poor (Highly dependent on Collision Energy)
Matrix Suitability Volatile, non-polar to semi-polar matricesComplex biological matrices, polar solvents
Best Application Use-Case Unknown impurity identification via libraryHigh-sensitivity DMPK quantification

Quantitative Data Presentation

The following table summarizes the diagnostic fragment ions generated by both methodologies. This data serves as a fingerprinting guide for the unambiguous identification of 5-ethyl-2-methylpyridin-3-amine.

Table 2: Key Diagnostic Fragments and Relative Abundances
TechniquePrecursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Structural AssignmentRelative Abundance
GC-EI-MS 136 (M+•)121-15Loss of •CH3 (Azatropylium formation)100% (Base Peak)
GC-EI-MS 136 (M+•)94-42Loss of •CH3 + HCN~45%
GC-EI-MS 136 (M+•)120-16Loss of •NH2~15%
LC-ESI-MS/MS 137 ([M+H]+)120-17Loss of neutral NH3100% (Base Peak)
LC-ESI-MS/MS 137 ([M+H]+)109-28Loss of neutral C2H4~60%
LC-ESI-MS/MS 137 ([M+H]+)93-44Loss of NH3 + HCN~25%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Built-in system suitability checks guarantee that the resulting spectra are artifacts-free and highly reproducible.

Workflow S1 Sample Preparation (Dilution in MeOH/H2O) S2 Chromatographic Separation (GC vs. UHPLC) S1->S2 S3 Ionization (EI at 70 eV vs. ESI+) S2->S3 S4 Mass Analysis (Single Quad vs. Q-TOF/QqQ) S3->S4 S5 Data Interpretation (Spectral Matching & CID) S4->S5

Comparative Experimental Workflow for GC-EI-MS and LC-ESI-MS/MS.
Protocol A: GC-EI-MS Structural Fingerprinting
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade methanol. Perform a serial dilution to achieve a final working concentration of 10 µg/mL.

  • Injection Parameters: Inject 1.0 µL into the GC inlet operating at 250°C in split mode (1:50 ratio) to prevent column overloading and peak tailing.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization & Acquisition: Set the EI source to exactly 70 eV with a source temperature of 230°C. Acquire data in Full Scan mode (m/z 50–300).

  • Internal Validation Check (Trustworthiness): Extract the ion chromatograms (EIC) for m/z 136 and m/z 121. The protocol is successfully validated if the ratio of m/z 121 to m/z 136 remains constant (±5% variance) across the entire width of the chromatographic peak. A fluctuating ratio indicates co-eluting isobaric interferences, invalidating the spectrum.

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of MS-grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA is critical to drive the equilibrium toward the protonated[M+H]+ state.

  • Chromatographic Separation: Inject 2.0 µL onto a sub-2-micron C18 UHPLC column (50 mm x 2.1 mm, 1.8 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Tandem Mass Analysis (CID): Isolate the precursor ion at m/z 137.1 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 30 eV using high-purity Argon as the collision gas. Scan for product ions in Q3 (m/z 50–150).

  • Internal Validation Check (Trustworthiness): Monitor the exact mass error of the unfragmented [M+H]+ precursor ion. The protocol is self-validated if the mass accuracy remains within ≤ 5 ppm of the theoretical mass (137.1076 Da). An error > 5 ppm requires immediate recalibration of the TOF/Orbitrap analyzer prior to accepting CID fragmentation data.

References

  • Chemistry LibreTexts.
  • BenchChem.
  • ResearchGate.
  • National Institutes of Health (PMC).
  • ACS Publications.

Sources

Validation

benchmarking 5-ethyl-2-methylpyridin-3-amine against standard pyridine building blocks

Benchmarking 5-Ethyl-2-methylpyridin-3-amine: A Comparative Guide for Drug Discovery As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to streamline hit-to-lead optimization. Substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Ethyl-2-methylpyridin-3-amine: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to streamline hit-to-lead optimization. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, extensively utilized in the design of kinase inhibitors, CNS therapeutics, and anti-infectives due to their ability to act as hydrogen bond donors/acceptors while modulating physicochemical properties[1].

However, standard unhindered building blocks like 3-aminopyridine often present significant challenges during late-stage functionalization (e.g., catalyst poisoning) and require extensive downstream structural modification to achieve optimal pharmacokinetic profiles. This guide objectively benchmarks 5-ethyl-2-methylpyridin-3-amine against standard pyridine alternatives, providing mechanistic insights and validated experimental protocols to demonstrate its utility as a pre-optimized scaffold.

Physicochemical & Structural Benchmarking

To understand the strategic advantage of 5-ethyl-2-methylpyridin-3-amine, we must first benchmark its core physicochemical properties against simpler analogs. The addition of methyl and ethyl groups fundamentally alters the molecule's electronic distribution, lipophilicity, and steric environment.

Table 1: Comparative Physicochemical Profile of Aminopyridine Building Blocks

Building BlockPredicted pKa (Conjugate Acid)LogP (Lipophilicity)Steric Hindrance (at Pyridine N)Primary Synthetic Challenge
3-Aminopyridine ~6.04[2]0.11[3]LowCatalyst poisoning; low membrane permeability.
2-Methylpyridin-3-amine ~6.50~0.60HighRequires specialized bulky ligands for coupling.
5-Ethylpyridin-3-amine ~6.20~1.10LowCatalyst poisoning; moderate lipophilicity.
5-Ethyl-2-methylpyridin-3-amine ~6.70~1.60HighRequires optimized catalytic systems, but yields highly stable, bioavailable products.
Mechanistic Causality: Why do these substitutions matter?
  • The 2-Methyl Effect (Steric Shielding): Unhindered pyridines (like 3-aminopyridine) are notorious for irreversibly coordinating to Palladium(0) centers during cross-coupling reactions, effectively shutting down the catalytic cycle[4]. The 2-methyl group provides critical steric bulk ortho to the pyridine nitrogen. This steric shielding prevents off-target metal coordination, directing the transition metal catalyst exclusively to the exocyclic amine for targeted C-N bond formation[4][5].

  • The 5-Ethyl Effect (Lipophilicity & Target Affinity): 3-aminopyridine is highly polar (LogP 0.11), which often results in poor passive membrane permeability[3]. The 5-ethyl group pushes the LogP to approximately 1.6. In drug design, a LogP between 1.5 and 3.0 is often the "sweet spot" for balancing aqueous solubility with oral bioavailability and cell penetration[6]. Furthermore, the ethyl vector frequently occupies hydrophobic pockets in target active sites without incurring the severe metabolic penalties associated with larger aliphatic chains.

Experimental Workflows & Protocols

To rigorously benchmark this compound, we rely on self-validating experimental systems. Below are the standardized protocols for assessing its synthetic utility and metabolic viability.

Protocol 1: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is the industry standard for constructing complex arylamines[7]. Because 5-ethyl-2-methylpyridin-3-amine is sterically hindered at the amine (due to the adjacent methyl group), standard ligands like BINAP often fail. We utilize DavePhos or specialized Pd-PEPPSI pre-catalysts, which provide the necessary electron-rich environment and structural flexibility to facilitate reductive elimination[4][7].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with the aryl halide (1.0 equiv), 5-ethyl-2-methylpyridin-3-amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), DavePhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent the cleavage of base-sensitive functional groups on the aryl halide, ensuring broad functional group tolerance.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 100°C for 12 hours.

  • Self-Validation Control: Run a parallel reaction omitting the Pd catalyst.

    • Causality: This rules out uncatalyzed Nucleophilic Aromatic Substitution (SNAr), proving that the C-N bond formation is strictly transition-metal mediated.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the catalyst and salts, and concentrate in vacuo. Purify via flash chromatography.

G Pd Active Pd(0) Catalyst Poison Catalyst Poisoning (Irreversible Coordination) Pd->Poison Deactivation Product Cross-Coupled Product (High Yield) Pd->Product Reductive Elimination Unhindered 3-Aminopyridine (Unhindered) Unhindered->Pd Pyridine N coordination Hindered 5-Ethyl-2-methylpyridin-3-amine (Sterically Hindered) Hindered->Pd Amine N coordination (Ring N blocked by 2-Me)

Mechanism of steric shielding preventing Pd-catalyst poisoning during C-N cross-coupling.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Metabolic stability is a primary attrition factor in drug development. Aminopyridines can undergo rapid N-oxidation or side-chain hydroxylation[6]. This assay benchmarks the intrinsic clearance ( CLint​ ) of the building block once incorporated into a lead scaffold.

Step-by-Step Methodology:

  • Pre-incubation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At specific time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates proteins, halting metabolism and providing an exact snapshot of the compound's concentration at that specific second.

  • Self-Validation Control (Minus-NADPH): Run a parallel assay omitting NADPH.

    • Causality: NADPH is the obligatory cofactor for CYP450 enzymes. If the compound degrades in the minus-NADPH control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate CLint​ .

G Start Test Compound (1 µM) + Liver Microsomes Control Negative Control (No NADPH) Start->Control Validates non-CYP degradation Reaction Initiate with NADPH (37°C Incubation) Start->Reaction CYP450 Activation Quench Quench with Cold MeCN (Protein Precipitation) Reaction->Quench Timepoints: 0, 15, 30, 60 min Centrifuge Centrifugation (Isolate Supernatant) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Remaining %) Centrifuge->LCMS

Self-validating workflow for in vitro liver microsomal stability assessment.

Conclusion

Benchmarking 5-ethyl-2-methylpyridin-3-amine against standard 3-aminopyridine reveals a highly strategic building block. While it requires tailored catalytic systems (like DavePhos) to overcome the steric hindrance of the 2-methyl group during synthesis[7], this exact hindrance protects the catalyst from poisoning[4]. Furthermore, the 5-ethyl substitution pre-optimizes the scaffold's lipophilicity, bypassing the need for extensive downstream medicinal chemistry iterations to achieve cellular permeability[6]. For drug development professionals, integrating this functionalized moiety early in the hit-to-lead pipeline can significantly accelerate the discovery of bioavailable, metabolically stable therapeutics.

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized 5-ethyl-2-methylpyridin-3-amine: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous validation of synthesized intermediates is a cornerstone of regulatory compliance and, ultimately, patien...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous validation of synthesized intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its constituent building blocks. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prominent analytical techniques for the purity validation of a novel synthesized compound, 5-ethyl-2-methylpyridin-3-amine. This pyridine derivative, a potential key intermediate, demands rigorous purity assessment to ensure the integrity of the final drug substance.

This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method, and is grounded in authoritative sources to ensure scientific integrity.

The Central Role of Purity in Drug Development

The journey from a synthesized molecule to a therapeutic agent is fraught with challenges, a primary one being the control of impurities. Impurities can arise from various sources, including starting materials, byproducts of the synthesis, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4][5] Failure to adequately characterize and control these impurities can lead to unforeseen toxicities, reduced efficacy, and regulatory hurdles. Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision in the drug development workflow.

GC-MS: A Powerful Tool for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a stalwart technique for the analysis of volatile and semi-volatile compounds.[6][7] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an invaluable tool for both quantifying the main component and identifying unknown impurities.

The Rationale Behind the GC-MS Approach for 5-ethyl-2-methylpyridin-3-amine

For a substituted aminopyridine like 5-ethyl-2-methylpyridin-3-amine, GC-MS offers several advantages. The volatility of the molecule, while potentially requiring derivatization to improve chromatographic performance, is suitable for GC analysis. The mass spectrometer provides structural information that is crucial for the tentative identification of process-related impurities and potential degradants.

However, the polar nature of the primary amine group in 5-ethyl-2-methylpyridin-3-amine can lead to poor peak shape and adsorption on the GC column. To mitigate this, a derivatization step is often necessary to convert the polar amine into a less polar, more volatile derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for this purpose.[8]

Experimental Workflow for GC-MS Purity Validation

The following diagram illustrates a comprehensive workflow for the GC-MS purity validation of 5-ethyl-2-methylpyridin-3-amine.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation SamplePrep Weigh Sample & Dissolve in Anhydrous Pyridine Derivatization Derivatization with BSTFA + 1% TMCS (e.g., 70°C for 30 min) SamplePrep->Derivatization StandardPrep Prepare Calibration Standards (Analyte & Internal Standard) StandardPrep->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (Scan and/or SIM mode) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity Calculation (Area % or Internal Standard) Integration->Quantification Validation Method Validation (ICH Q2(R1)) - Linearity, Accuracy, Precision - Specificity, LOD, LOQ Quantification->Validation

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-ethyl-2-methylpyridin-3-amine

The Definitive Safety and Handling Guide for 5-Ethyl-2-methylpyridin-3-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel chemical building...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Safety and Handling Guide for 5-Ethyl-2-methylpyridin-3-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel chemical building blocks into laboratory workflows. 5-Ethyl-2-methylpyridin-3-amine (CAS: 2384551-35-1)[1] is a highly valuable aminopyridine derivative utilized in advanced organic synthesis and pharmaceutical discovery. However, the aminopyridine structural scaffold carries profound toxicological risks[2].

This guide provides the authoritative, self-validating protocols required to handle this compound safely. By understanding the mechanistic toxicology behind the safety rules, laboratory personnel can ensure both scientific integrity and absolute operator protection.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity. Aminopyridines are notorious for their ability to readily cross intact epidermal layers and mucosal membranes[2][3].

  • Dermal Absorption: The lipophilic nature of the ethyl and methyl substitutions on the pyridine ring enhances dermal penetration. Exposure can lead to severe systemic poisoning without any visible skin damage or chemical burns[2][3].

  • Neurotoxicity: Systemically, aminopyridines act as potent potassium ( K+ ) channel blockers. This blockade prolongs action potentials in the central and peripheral nervous systems, leading to hyperexcitability, tremors, convulsions, and potentially fatal respiratory failure[2][4].

  • Respiratory Hazard: Fine powders of aminopyridines can form explosive dust mixtures in the air and are highly toxic if inhaled, as the alveolar capillary bed provides direct access to the bloodstream[3][5].

Quantitative Toxicological Data (Aminopyridine Class Analogs) Because specific toxicological data for specialty derivatives can be sparse, safety protocols must be grounded in the data of their parent structural analogs (e.g., 2-aminopyridine and 4-aminopyridine)[2][6].

PropertyAminopyridine Class Analog DataOperational Implication
Oral LD50 (Rat) ~20 - 21 mg/kg[4][5][7]Highly acute toxin; ingestion of even milligram quantities can be fatal.
Dermal LD50 (Rabbit) ~326 mg/kg[4]Readily absorbed through intact skin; strict dermal barriers are required.
Aquatic Toxicity (LC50 Fish) 3.43 - 11 mg/L (96h)[5][8]Toxic to aquatic life; absolute prohibition of drain disposal.
Flash Point ~68°C (Combustible)[3]Keep away from open flames and static discharge during powder handling.

Personal Protective Equipment (PPE) Matrix

Because of the severe systemic risks, standard laboratory attire is insufficient. The following PPE matrix is engineered to provide redundant layers of protection against dermal and inhalation exposure[6][9][10].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber (8+ mil).Aminopyridines rapidly permeate standard latex. Neoprene offers superior resistance to organic amines[6]. Double-gloving allows safe doffing if the outer glove is contaminated.
Eye/Face Protection Tight-sealing chemical safety goggles AND a full face shield.Prevents mucosal absorption from aerosolized dust or accidental splashes during solvent reconstitution[6][9].
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Required if handling powders outside a certified fume hood, preventing the toxin from reaching the respiratory tract[3][6].
Body Protection Flame-resistant (FR) lab coat over standard clothing, plus a chemical-resistant apron.Prevents dust accumulation on porous clothing, which can cause delayed, prolonged dermal exposure[3][11].

Operational Workflow & Handling Protocols

HandlingWorkflow N1 1. Environmental Control (Fume Hood) N2 2. Donning PPE (Double Gloves, Respirator) N1->N2 N3 3. Chemical Handling & Dispensing N2->N3 N4 4. Decontamination & Doffing N3->N4

Standard operational workflow for handling 5-ethyl-2-methylpyridin-3-amine.

Protocol 1: Safe Dispensing and Weighing Trustworthiness Check: This protocol minimizes aerosol generation and ensures containment at the source, validating operator safety at every step.

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the hood of all unnecessary equipment to prevent turbulent airflow[7].

  • PPE Donning: Equip all PPE specified in the matrix above. Ensure your respirator seal is checked if working with bulk powders[7][9].

  • Static Control: Aminopyridine powders can carry static charges, leading to spontaneous aerosolization[3]. Use an anti-static zeroing mat and an anti-static weighing spatula.

  • Dispensing: Open the sealed container only inside the fume hood. Weigh the required mass of 5-ethyl-2-methylpyridin-3-amine into a pre-tared, sealable vial.

  • Reconstitution: If creating a stock solution, add the solvent (e.g., DMSO or DCM) directly to the vial inside the hood before sealing. Do not transport dry powder across the lab.

  • Doffing: Wipe down the exterior of the sealed vial with a compatible solvent. Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin before exiting the workspace.

Emergency Response & Decontamination

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major Contain Apply Absorbent Minor->Contain Evac Evacuate & Call EHS Major->Evac Clean Decontaminate Contain->Clean

Decision matrix for 5-ethyl-2-methylpyridin-3-amine spill containment and response.

Protocol 2: Spill Containment and Human Exposure In the event of a spill, immediate and calculated action is required to prevent systemic exposure[11].

  • Evacuation & Assessment: Immediately alert nearby personnel. If the spill is large (>50g) or occurs outside a fume hood, evacuate the lab immediately and contact your HAZMAT/EHS team[7].

  • Containment (For minor spills <50g): Do NOT sweep dry powder, as this generates highly toxic aerosols[11]. Gently cover the spill with a damp absorbent pad or an inert absorbent material (e.g., sand or vermiculite)[6].

  • Neutralization/Cleaning: Carefully scoop the absorbed mixture using a non-sparking tool into a hazardous waste container. Wash the spill area thoroughly with a dilute acidic solution (if chemically compatible with surrounding materials) followed by copious amounts of soap and water to remove residual lipophilic amines.

  • Human Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the skin with water for at least 15 minutes[7]. Do not wait for neurological symptoms to develop; seek emergency medical attention immediately , bringing the Safety Data Sheet (SDS) with you[7][9].

Waste Disposal Plan

Aminopyridines are highly toxic to aquatic life with long-lasting environmental effects[6][9]. They must never be disposed of down the drain.

  • Segregation: Collect all 5-ethyl-2-methylpyridin-3-amine waste—including contaminated gloves, wipes, and empty vials—in clearly labeled, sealable, puncture-resistant containers.

  • Labeling: Label the container prominently as "HIGHLY ACUTE TOXIN - Aminopyridine Waste"[7]. Include the CAS number (2384551-35-1).

  • Storage: Store waste in a designated, ventilated hazardous waste accumulation area, segregated away from strong oxidizing agents, acid chlorides, and acid anhydrides[7][12].

  • Final Disposal: Coordinate with a licensed hazardous waste disposal facility for high-temperature incineration. Incineration safely breaks down the nitrogenous compounds into nitrogen oxides ( NOx​ ), carbon monoxide, and carbon dioxide[12][13].

References

  • Environmental Protection Agency (EPA). "Aminopyridines - Toxicological Review". Available at:[Link]

  • University of Georgia (UGA). "4-Aminopyridine Standard Operating Procedure". Available at:[Link]

  • EXTOXNET. "4-AMINOPYRIDINE". Available at:[Link]

  • International Labour Organization (ILO). "ICSC 0214 - 2-AMINOPYRIDINE". Available at:[Link]

Sources

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